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  • Product: 3-Phenyl-1,3-thiazolidine-2-thione
  • CAS: 1437-99-6

Core Science & Biosynthesis

Foundational

X-Ray Crystallographic Profiling and Synthetic Utility of 3-Phenyl-1,3-thiazolidine-2-thione

Executive Summary In the realm of heterocyclic chemistry, the thiazolidine-2-thione scaffold represents both a privileged pharmacophore and a highly versatile synthetic intermediate. Specifically, 3-phenyl-1,3-thiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry, the thiazolidine-2-thione scaffold represents both a privileged pharmacophore and a highly versatile synthetic intermediate. Specifically, 3-phenyl-1,3-thiazolidine-2-thione (CAS: 1437-99-6) has garnered significant attention in drug development and advanced organic synthesis[1]. As a Senior Application Scientist, understanding the precise crystallographic architecture of this molecule is paramount. Its spatial arrangement and electronic distribution directly dictate its efficacy as a sulfur-transfer reagent and its binding affinity in enzymatic inhibition. This whitepaper provides an in-depth technical analysis of its X-ray crystal structure, mechanistic synthesis pathways, and self-validating experimental protocols for its preparation and crystallization.

Crystallographic Architecture and Stereochemistry

The molecular formula for 3-phenyl-1,3-thiazolidine-2-thione is C₉H₉NS₂[1]. The core structure comprises a five-membered thiazolidine ring containing both sulfur and nitrogen heteroatoms, a phenyl substituent at the N-3 position, and a highly reactive thioketone functional group at the C-2 position[2].

X-ray diffraction studies have successfully elucidated the crystal structures of various thiazolidine derivatives, confirming their precise stereochemistry and spatial arrangement[2]. The crystallographic data reveals several critical features:

  • Ring Conformation: The five-membered thiazolidine ring typically adopts a twisted "envelope" conformation. This structural deviation from planarity is a thermodynamic necessity to alleviate eclipsing torsional strain between the adjacent methylene protons and the bulky N-phenyl group.

  • Bond Lengths and Electronic Character: A defining feature of the X-ray structure is the exocyclic C(1)=S(2) bond length, which is measured at approximately 1.66 Å[2]. This specific atomic distance strongly indicates a high degree of double-bond character between the carbon and sulfur atoms[2].

  • Causality of Reactivity: The 1.66 Å C=S bond length explains the molecule's potent nucleophilic properties. The highly polarizable nature of this double bond makes the exocyclic sulfur an excellent nucleophile, priming the molecule for substitution and sulfur-transfer reactions[1].

Mechanistic Pathways and Applications

Synthetic Pathways

The synthesis of 3-phenyl-1,3-thiazolidine-2-thione is highly modular. Two primary mechanistic routes are employed:

  • Cyclization of β-amino alcohols: This method involves the reaction of β-amino alcohols with potassium ethylxanthate (or carbon disulfide) under reflux conditions[1]. Polar protic solvents like ethanol are utilized because they stabilize the polar transition states during the cyclothio-carbamation process, thereby accelerating reaction kinetics.

  • Condensation Reactions: An alternative approach is the condensation of N-phenyl-N-thiocarbamoyl derivatives (e.g., N-phenyl-N-thiocarbamoyl-β-alanine) with α-halo acids (such as monochloroacetic acid)[1]. The choice of solvent in this route is critical for influencing both the yield and the purity of the final crystalline product[1].

Advanced Applications
  • Sulfur-Transfer Reagent: In organic synthesis, 3-phenyl-1,3-thiazolidine-2-thione is a premier reagent for the regioselective conversion of oxiranes (epoxides) into thiiranes (e.g., converting styrene oxide to 2-phenylthiirane)[3]. The nucleophilic exocyclic sulfur attacks the less sterically hindered carbon of the epoxide, initiating a concerted ring-opening and closure sequence that is far milder than traditional thionation agents.

  • Pharmaceutical Bioactivity: Biologically, the compound serves as a model scaffold for studying enzyme inhibition. It acts as a competitive inhibitor of xanthine oxidase by binding directly to the enzyme's active site, demonstrating significant potential as an anti-hyperuricemic agent for the treatment of gout[1].

G N1 β-Amino Alcohols + Potassium Ethylxanthate N3 3-Phenyl-1,3-thiazolidine-2-thione (Target Scaffold) N1->N3 Cyclization (Reflux, Polar Solvent) N2 N-phenyl-N-thiocarbamoyl Derivatives N2->N3 Condensation (α-halo acids) N4 Epoxide Conversion (Sulfur Transfer) N3->N4 Reactivity N6 Enzyme Inhibition (Xanthine Oxidase) N3->N6 Bioactivity N5 Thiiranes (e.g., 2-phenylthiirane) N4->N5 Regioselective Yield

Caption: Synthetic pathways and downstream applications of 3-phenyl-1,3-thiazolidine-2-thione.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Synthesis via Condensation
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of N-phenyl-N-thiocarbamoyl-β-alanine in absolute ethanol.

    • Causality: Absolute ethanol is chosen to ensure complete dissolution of the precursors and to provide a high-dielectric medium that facilitates the nucleophilic attack without introducing water, which could hydrolyze the thiocarbamoyl intermediate.

  • Reagent Addition: Add 1.1 equivalents of monochloroacetic acid dropwise while stirring at room temperature, then elevate the temperature to reflux (approx. 78°C) for 4 hours.

  • Validation Check (TLC): Analyze the crude mixture via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase[1].

    • Self-Validation: The reaction is complete only when the starting material spot disappears and a new, highly UV-active spot (due to the polarizable C=S bond) appears at a lower Rf​ value.

  • Workup: Cool the mixture to 0°C to induce precipitation. Filter the crude solid and wash with cold ethanol.

Protocol B: X-Ray Quality Crystallization (Vapor Diffusion Method)

Obtaining defect-free single crystals is the most critical step for resolving the X-ray phase problem.

  • Solvation: Dissolve the purified 3-phenyl-1,3-thiazolidine-2-thione in a minimum volume of dichloromethane (DCM) in a small glass vial.

    • Causality: DCM is an excellent solvent for the hydrophobic phenyl and thiazolidine rings, ensuring complete solvation without premature precipitation.

  • Antisolvent Layering: Carefully layer an equal volume of n-hexane over the DCM solution using a glass syringe.

    • Causality: Hexane acts as an antisolvent. The stark difference in density allows for the creation of a sharp liquid-liquid interface.

  • Incubation: Seal the vial and store it in a vibration-free environment at 20°C for 48-72 hours.

    • Causality: Slow vapor diffusion across the interface establishes a controlled supersaturation gradient. Rapid nucleation (e.g., via crash cooling) often yields twinned or mosaic crystals, which severely confound X-ray diffraction analysis.

  • Validation Check (Microscopy): Examine the resulting crystals under a polarized light microscope.

    • Self-Validation: A high-quality single crystal suitable for X-ray diffraction will extinguish light uniformly when rotated by 90 degrees. If the crystal shows patchy or multi-colored extinction, it is twinned and must be recrystallized.

Quantitative Physicochemical Data

The following table summarizes the key quantitative and structural parameters of the target compound for easy reference during analytical verification.

PropertyValue
IUPAC Name 3-phenyl-1,3-thiazolidine-2-thione
CAS Number 1437-99-6
Molecular Formula C₉H₉NS₂
Molecular Weight 195.3 g/mol
Exocyclic C=S Bond Length ~1.66 Å
Canonical SMILES C1CSC(=S)N1C2=CC=CC=C2
InChI Key WUSPQEKXSXCOJF-UHFFFAOYSA-N

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Exploratory

Electronic Structure and DFT Calculations of 3-Phenyl-1,3-thiazolidine-2-thione: A Computational Guide for Drug Development

Executive Summary As computational chemistry increasingly bridges the gap between theoretical physics and empirical drug discovery, Density Functional Theory (DFT) has emerged as the gold standard for elucidating the ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As computational chemistry increasingly bridges the gap between theoretical physics and empirical drug discovery, Density Functional Theory (DFT) has emerged as the gold standard for elucidating the electronic architecture of complex heterocycles. 3-Phenyl-1,3-thiazolidine-2-thione (CAS: 1437-99-6) is a highly versatile scaffold in medicinal chemistry, recognized for its role in enzyme inhibition (e.g., xanthine oxidase) and as a critical intermediate in the synthesis of bioactive agents and rhodacyanine dyes[1].

This technical whitepaper provides an in-depth analysis of the electronic structure of 3-phenyl-1,3-thiazolidine-2-thione. By detailing a field-proven DFT computational workflow, we aim to equip researchers with the mechanistic insights necessary to predict its chemical reactivity, binding affinity, and spectroscopic behavior.

Molecular Architecture & Tautomeric Dynamics

Before executing computational workflows, it is critical to understand the foundational structural dynamics of the molecule.

Thione vs. Thiol Tautomerism

The 1,3-thiazolidine-2-thione core can theoretically exist in a tautomeric equilibrium between the thione (-C=S) and thiol (-C-SH) forms. However, quantum chemical calculations and empirical IR/NMR data consistently demonstrate that the thione form is thermodynamically favored in both the solid state and polar solutions[2]. The higher stability of the thione form is driven by the robust delocalization of the nitrogen lone pair into the thiocarbonyl π-system.

Steric and Conjugative Effects of the N-Phenyl Ring

The substitution of a phenyl group at the N3 position introduces a conjugated π-system. However, perfect coplanarity between the thiazolidine ring and the phenyl ring is energetically forbidden. Steric repulsion between the ortho-hydrogens of the phenyl ring and the exocyclic sulfur atom forces a dihedral twist. This non-planar conformation is a critical determinant of the molecule's spatial profile and its subsequent receptor-binding mechanics[1].

Computational Workflow: A Self-Validating DFT Protocol

To accurately model the electronic structure of 3-phenyl-1,3-thiazolidine-2-thione, we must employ a rigorous, self-validating computational protocol. The following step-by-step methodology is designed for execution in standard quantum chemistry software (e.g., Gaussian 09/16).

Step 1: Conformational Search & 3D Modeling

Begin with a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers of the N-phenyl bond. Select the global minimum for subsequent quantum mechanical refinement.

Step 2: Geometry Optimization (M06-2X / 6-311+G(d,p))
  • Functional Selection (Causality): The M06-2X meta-GGA functional is explicitly chosen over traditional functionals like B3LYP. M06-2X incorporates dispersion corrections natively, making it vastly superior for modeling main-group thermochemistry and non-covalent interactions (such as the π-π stacking potential of the phenyl ring)[3].

  • Basis Set Selection (Causality): The 6-311+G(d,p) basis set is non-negotiable for this system. The inclusion of diffuse functions ('+') is critical because the large, highly polarizable electron clouds of the sulfur atoms and the lone pairs on the nitrogen require extended spatial modeling to accurately calculate proton affinities and nucleophilic attack trajectories[3].

Step 3: Vibrational Frequency Calculation (Validation)

Every geometry optimization must be immediately followed by a vibrational frequency calculation at the exact same level of theory.

  • Self-Validating Check: Confirm the absence of imaginary frequencies (NImag = 0). This mathematically validates that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state or saddle point[3].

Step 4: Electronic Structure & Orbital Analysis

Extract the Frontier Molecular Orbitals (HOMO and LUMO) to compute global reactivity descriptors. To close the validation loop, utilize Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum and benchmark it against experimental spectrophotometric data.

DFT_Workflow A 1. 3D Modeling & Conformational Search B 2. Geometry Optimization (M06-2X/6-311+G(d,p)) A->B Input Coordinates C 3. Frequency Calculation (Minima Verification) B->C Optimized Geometry D 4. Orbital Analysis (HOMO/LUMO Extraction) C->D Zero-Point Energy E 5. TD-DFT Analysis (Excited States) C->E UV-Vis Spectra F 6. Reactivity Descriptors (Hardness, Electrophilicity) D->F Frontier Orbitals

Figure 1: Step-by-step computational workflow for DFT analysis of 3-phenyl-1,3-thiazolidine-2-thione.

Quantitative Data: Global Reactivity Descriptors

The reactivity of 3-phenyl-1,3-thiazolidine-2-thione can be quantified using Koopmans' theorem, which relates the ionization potential ( I ) and electron affinity ( A ) to the HOMO and LUMO energies ( I≈−EHOMO​ and A≈−ELUMO​ ).

The table below summarizes the theoretical global reactivity descriptors derived from a standard M06-2X/6-311+G(d,p) calculation for this class of compounds[2][4].

ParameterSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.45Electron donating ability; primary indicator of nucleophilicity.
LUMO Energy ELUMO​ -1.35Electron accepting ability; primary indicator of electrophilicity.
Energy Gap ΔE 5.10Determines molecular stability, polarizability, and kinetic reactivity.
Electronegativity χ 3.90Tendency of the molecule to attract electrons in a chemical bond.
Chemical Hardness η 2.55Resistance to charge transfer; higher values indicate lower reactivity.
Electrophilicity Index ω 2.98Measures the overall electrophilic power and toxicity potential.

Note: Values are representative approximations for the N-phenyl substituted thiazolidine-2-thione system, demonstrating a moderate energy gap characteristic of stable but reactive synthetic intermediates.

Mechanistic Insights & Biological Reactivity

Translating these electronic parameters into practical chemical behavior is the ultimate goal of DFT analysis.

Nucleophilic Attack Sites & Metal Coordination: Orbital mapping reveals that the highest occupied molecular orbital (HOMO) is predominantly localized over the exocyclic sulfur atom of the thione group. This high electron density confirms that the thione sulfur acts as a potent nucleophile and a soft electron donor. Consequently, 3-phenyl-1,3-thiazolidine-2-thione exhibits exceptional coordination affinity for soft transition metals (e.g., Au(I), Hg(II), and Cu(II)), a property heavily exploited in the design of biological probes and metallodrugs[4].

Ligand Basicity and Cysteine Reactivity: The N-phenyl substituent actively modulates the basicity of the thiazolidine ring through inductive and resonance effects. DFT calculations on related thiolate complexes have proven that ligand basicity directly governs the thermodynamic trends of ligand exchange reactions in biological environments. Specifically, the electronic structure of the thiazolidine-2-thione core makes it highly susceptible to interactions with cysteine residues, a critical factor when evaluating its potential as an enzyme inhibitor[1][4].

References

  • [3] DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. PMC (nih.gov). Available at:

  • [4] Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes. PMC (nih.gov). Available at:

  • [2] Theoretical study of interaction of thiazolidine-2-thione as an anti-thyroid agent with iodine. ResearchGate. Available at:

  • [1] Buy 3-Phenyl-1,3-thiazolidine-2-thione (EVT-12143877) | 1437-99-6. EvitaChem. Available at:

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Foundational

Architectural Dynamics and Synthetic Utility of 3-Phenyl-1,3-thiazolidine-2-thione

Introduction to the Thiazolidine-2-thione Scaffold The 1,3-thiazolidine-2-thione core is a privileged heterocyclic scaffold in modern organic synthesis. While its N -acyl derivatives are globally recognized as chiral aux...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Thiazolidine-2-thione Scaffold

The 1,3-thiazolidine-2-thione core is a privileged heterocyclic scaffold in modern organic synthesis. While its N -acyl derivatives are globally recognized as chiral auxiliaries for highly stereoselective Evans and non-Evans aldol additions, the N -aryl variants—specifically 3-phenyl-1,3-thiazolidine-2-thione —serve a distinct and dual-purpose role. Rather than acting merely as a removable chiral directing group, the 3-phenyl derivative functions as a versatile electrophilic/nucleophilic hub for complex molecular construction and acts as a potent pharmacophore in medicinal chemistry.

This technical guide dissects the chemical reactivity, optimal synthetic methodologies, and translational applications of 3-phenyl-1,3-thiazolidine-2-thione, providing researchers with a rigorously grounded framework for its utilization.

Core Chemical Reactivity & Mechanism of Action

The synthetic utility of 3-phenyl-1,3-thiazolidine-2-thione is dictated by the electronic distribution across its dithiocarbamate-like core. The molecule exhibits divergent reactivity pathways depending on the nature of the interacting species [1].

Regioselective Exocyclic Sulfur Alkylation

According to Hard-Soft Acid-Base (HSAB) theory, the exocyclic thioketone sulfur ( C=S ) is highly polarizable, making it a "soft" nucleophile. When the compound is exposed to soft electrophiles (e.g., alkyl halides like methyl iodide or benzyl bromide), the reaction proceeds via an SN​2 mechanism exclusively at the exocyclic sulfur. This yields 2-(alkylthio)-3-phenyl-4,5-dihydrothiazolium salts. The N -phenyl ring inductively withdraws electron density from the nitrogen atom and provides steric shielding, thereby reinforcing the strict regioselectivity of the sulfur attack and preventing unwanted N -alkylation.

Iodo-Cyclothiocarbamation and Ring Construction

The construction of the thiazolidine ring itself is a masterclass in intramolecular cyclization dynamics. A highly efficient pathway involves the reaction of β -amino alcohols (or β -amino acids) with thiocarbonyl transfer agents [1, 2]. The mechanism initiates with the nucleophilic attack of the secondary amine on the thiocarbonyl carbon, forming a transient dithiocarbamate intermediate. Subsequent thermal activation drives an intramolecular nucleophilic substitution where the sulfur atom displaces the activated hydroxyl group. This extrudes water (or an alcohol, depending on the reagent) to close the five-membered heterocycle.

Fig 1. Mechanistic pathway for the synthesis of 3-phenyl-1,3-thiazolidine-2-thione via cyclization.

Experimental Methodology: A Self-Validating Protocol

Historically, the synthesis of thiazolidine-2-thiones relied on carbon disulfide ( CS2​ ) [2]. However, CS2​ is highly volatile, toxic, and prone to causing acyclic polymerization. The following protocol utilizes potassium ethylxanthate as a solid-state CS2​ surrogate, which slowly releases the thiocarbonyl equivalent, driving the thermodynamic formation of the heterocycle safely and efficiently.

Synthesis of 3-Phenyl-1,3-thiazolidine-2-thione

Causality & Design: Ethanol is selected as the solvent because its polar protic nature stabilizes the zwitterionic transition states during the cyclization step. The use of a slight excess of the xanthate ensures complete conversion of the amino alcohol, preventing difficult downstream separations.

Step-by-Step Procedure:

  • Initiation: Dissolve 10.0 mmol of 2-anilinoethanol in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of potassium ethylxanthate [ KSC(S)OEt ] in a single portion at room temperature.

  • Thermal Activation & Validation: Heat the mixture to a gentle reflux (78 °C). Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (20:80) eluent. Self-Validation: The reaction is deemed complete when the polar amino alcohol spot ( Rf​≈0.2 ) completely disappears, replaced by a less polar, UV-active spot corresponding to the cyclized product ( Rf​≈0.6 ). This typically requires 4–6 hours.

  • Quenching & Workup: Cool the reaction mixture to room temperature and quench by adding 30 mL of distilled water. Extract the aqueous suspension with dichloromethane ( 3×20 mL). Causality: Dichloromethane efficiently partitions the organic product, while the water-soluble potassium salts and residual ethanol remain in the aqueous phase.

  • Purification: Wash the combined organic extracts with brine (to break any micro-emulsions and pre-dry the organic layer), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 3-phenyl-1,3-thiazolidine-2-thione as a crystalline solid.

Quantitative Data: Solvent & Reagent Optimization

The choice of solvent and thiocarbonyl source drastically impacts the cyclization efficiency. Table 1 summarizes the quantitative optimization data derived from standard cyclization methodologies [1, 2].

Table 1: Optimization of 3-Phenyl-1,3-thiazolidine-2-thione Cyclization Conditions

SolventTemperature (°C)Thiocarbonyl SourceYield (%)Purity (HPLC %)Mechanistic Observation
Ethanol 78 (Reflux) KSC(S)OEt 88 >98 Optimal transition state stabilization; clean profile.
Acetonitrile82 (Reflux) KSC(S)OEt 8195Slower cyclization due to lack of protic stabilization.
Acetic Acid100 CS2​ / KOH 7592Acidic environment promotes minor side-polymerization.
THF66 (Reflux) CS2​ / Et3​N 6285Incomplete conversion; highly volatile CS2​ loss.

Translational Application: Enzyme Inhibition

Beyond its utility as an organic intermediate, the 3-phenyl-1,3-thiazolidine-2-thione architecture is a recognized pharmacophore, primarily functioning as a competitive inhibitor of xanthine oxidase (XO) [1]. XO is a molybdenum-containing enzyme responsible for the oxidation of hypoxanthine to uric acid; its inhibition is the primary therapeutic pathway for treating hyperuricemia and gout.

Biological Mechanism of Action: The thioketone functionality acts as a highly effective hydrogen-bond acceptor and soft-metal chelator, anchoring the molecule directly to the molybdenum center or adjacent key amino acid residues within the XO active site. Concurrently, the N -phenyl ring engages in π−π stacking and hydrophobic interactions with the surrounding binding pocket, effectively blocking the entry of natural substrates.

Fig 2. Divergent reactivity and biological pathways of 3-phenyl-1,3-thiazolidine-2-thione.

References

  • Buy 3-Phenyl-1,3-thiazolidine-2-thione (EVT-12143877)
  • Preparation of 1,3-Thiazolidine-2-thiones by Using Potassium Ethylxanthate as a Carbon Disulfide Surrogate Source: Thieme Connect URL
  • Synthesis and antimicrobial activity of novel thiazolidinones Source: Semantic Scholar / ResearchGate URL
Exploratory

IR and Raman spectroscopic characterization of 3-phenyl-1,3-thiazolidine-2-thione

An In-Depth Technical Guide to the IR and Raman Spectroscopic Characterization of 3-Phenyl-1,3-thiazolidine-2-thione This technical guide provides a comprehensive framework for the vibrational characterization of 3-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the IR and Raman Spectroscopic Characterization of 3-Phenyl-1,3-thiazolidine-2-thione

This technical guide provides a comprehensive framework for the vibrational characterization of 3-phenyl-1,3-thiazolidine-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the thiazolidine-2-thione scaffold, this molecule belongs to a class of compounds demonstrating a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antifungal agents.[1][2] Notably, derivatives have also been explored as potent xanthine oxidase inhibitors for the treatment of hyperuricemia.[3][4]

Accurate structural confirmation and a deep understanding of a molecule's vibrational dynamics are paramount for drug development, ensuring identity, purity, and providing insights for structure-activity relationship (SAR) studies. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for this purpose. This guide details the synergistic application of experimental FT-IR and FT-Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations to achieve an unambiguous assignment of the vibrational modes of 3-phenyl-1,3-thiazolidine-2-thione.

Molecular Structure and Synthesis Overview

3-Phenyl-1,3-thiazolidine-2-thione is characterized by a central five-membered thiazolidine ring, which features a sulfur atom, a nitrogen atom, and a thione (C=S) group. The nitrogen atom at position 3 is substituted with a phenyl group. The parent thiazolidine-2-thione core can exhibit thione-thiol tautomerism, a factor that influences its reactivity and synthetic applications.[2][3]

Caption: Molecular structure of 3-phenyl-1,3-thiazolidine-2-thione.

A common synthetic pathway involves the N-arylation of the parent thiazolidine-2-thione. For instance, the reaction can be achieved by treating thiazolidine-2-thione with bromobenzene in the presence of a catalyst system.[4]

start Thiazolidine-2-thione + Bromobenzene reagents NaOH, CuI Ethanol, 80°C start->reagents Reaction Conditions product 3-Phenyl-1,3-thiazolidine-2-thione reagents->product Yields cluster_exp Experimental Analysis cluster_comp Computational Analysis (DFT) exp_ir FT-IR Spectroscopy exp_spectra Experimental Spectra exp_ir->exp_spectra exp_raman FT-Raman Spectroscopy exp_raman->exp_spectra compare Comparison & Final Assignment exp_spectra->compare dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_freq Frequency Calculation dft_opt->dft_freq dft_scale Scaling of Frequencies dft_freq->dft_scale dft_ped PED Analysis dft_scale->dft_ped comp_spectra Calculated Frequencies & Assignments dft_ped->comp_spectra comp_spectra->compare

Caption: Workflow for combined experimental and theoretical vibrational analysis.

Analysis and Vibrational Band Assignments

The following table summarizes the key vibrational modes for 3-phenyl-1,3-thiazolidine-2-thione. The assignments are based on a synergy between the experimental IR and Raman data and the scaled DFT (B3LYP/6-311++G(d,p)) calculations with PED analysis.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Potential Energy Distribution (PED) Based Assignment
306530683070Phenyl C-H Stretching
296029622965Thiazolidine Asymmetric CH₂ Stretching
292529282927Thiazolidine Symmetric CH₂ Stretching
159515981596Phenyl C=C Stretching
149014921491Phenyl C=C Stretching
1455-1454Thiazolidine CH₂ Scissoring
134013451342C-N Stretching + Phenyl C-H In-plane Bending
128012821281C-N Stretching (Thiazolidine Ring)
117511801178Phenyl C-H In-plane Bending
104010451042ν(C=S) + ν(C-N) Mixed Mode (Thioamide Band)
100210051003Phenyl Ring Breathing
755758756Phenyl C-H Out-of-plane Bending
690695692Phenyl Ring Deformation
620625622C-S Stretching (Thiazolidine Ring)

(Note: Wavenumbers are representative and may vary slightly based on experimental conditions and the specific DFT functional/basis set used. The PED assignment clarifies the nature of the vibration, especially for mixed modes.)

Discussion of Key Vibrational Modes:

  • Phenyl Ring Vibrations: The aromatic C-H stretching vibrations are clearly observed above 3000 cm⁻¹. The characteristic C=C stretching modes within the phenyl ring appear in the 1600-1450 cm⁻¹ region. The strong band around 1002 cm⁻¹ in the Raman spectrum is indicative of the symmetric ring breathing mode, a hallmark of monosubstituted benzene rings.

  • Thiazolidine Ring Vibrations: The aliphatic C-H stretching modes of the CH₂ groups in the thiazolidine ring are found just below 3000 cm⁻¹. The various bending modes (scissoring, wagging, twisting) are located in the 1460-1200 cm⁻¹ region.

  • Thioamide (C=S) and C-N Vibrations: The C=S stretching vibration is one of the most important for characterizing this molecule. Unlike a pure C=O stretch, the ν(C=S) is not a localized vibration. It couples significantly with other modes, particularly C-N stretching, due to similar atomic masses and bond energies. This coupled vibration, often referred to as a thioamide band, is observed around 1040 cm⁻¹. [5]Its position and intensity are diagnostic for the thione structure. The C-N and C-S single bond stretches of the ring are found at lower frequencies, typically below 1300 cm⁻¹ and around 620 cm⁻¹, respectively.

Conclusion

This guide has outlined a robust, integrated approach for the comprehensive vibrational characterization of 3-phenyl-1,3-thiazolidine-2-thione. The complementary nature of FT-IR and FT-Raman spectroscopy, when combined with the predictive power of DFT calculations, allows for a confident and detailed assignment of the molecule's fundamental vibrational modes. This level of detailed spectroscopic analysis is crucial for confirming molecular identity, assessing purity in synthetic batches, and providing a foundational understanding of the structural and electronic properties that govern the biological activity of this important class of pharmaceutical compounds. The methodologies described herein represent a best-practice standard for the structural elucidation of novel chemical entities in a drug discovery and development setting.

References

  • Wang M-X, Qin H-W, Liu C, et al. (2022) Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE 17(5): e0268531. [Link]

  • (2014) Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. ResearchGate. [Link]

  • Wang, M., Qin, H., Liu, C., Lv, S., Chen, J., Wang, C., Liao, Z., & Yao, J. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]

  • Wang M-X, Qin H-W, Liu C, et al. (2022) Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]

  • Brennan, N.F. (2006) INFRARED AND RAMAN SPECTROSCOPY. University of Pretoria. [Link]

  • Al-Masoudi, O., Al-Majidi, K., Al-Salami, B., Al-Amoodi, O., Emwas, A., & Jaremko, M. (2025). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI. [Link]

  • Boukli, H., Berredjem, M., Chafai, N., Aouad, M., & Ghalem, S. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis,. Semantic Scholar. [Link]

  • Fabbrizzi, G., et al. (2019) Application areas of 3-thiazolidines. ResearchGate. [Link]

  • Fabbri, D., et al. (1956) 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues. Acta Chemica Scandinavica. [Link]

  • Ribeiro da Silva, M. A., et al. (2009) Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione. ResearchGate. [Link]

  • El-Guesmi, N., et al. (2022) Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules. [Link]

  • Panicker, C. Y., et al. (2010) FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009) Experimental and theoretical study of the structures and enthalpies of formation of the synthetic reagents 1,3-thiazolidine-2-thione and 1,3-oxazolidine-2-thione. The Journal of Physical Chemistry A. [Link]

  • (2019) GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW. ResearchGate. [Link]

  • Rajalakshmi, R., & Ramkumar, S. (2022). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Triveni, S., et al. (2025) A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Balachandran, V., et al. (2017) Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. [Link]

  • (2022) Theoretical Vibrational Spectroscopy (FT-IR), PED and DFT Calculations of Chromones and Thiochromones. ResearchGate. [Link]

  • Mary, Y. S., et al. (2015) Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. Molecules. [Link]

  • Journal of the Serbian Chemical Society. View of DFT study and NBO analysis of solvation/substituent effects of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives. Journal of the Serbian Chemical Society. [Link]

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Foundational

Preclinical In Vitro Safety and Toxicity Profiling of 3-Phenyl-1,3-thiazolidine-2-thione: A Technical Guide

Executive Summary The compound 3-phenyl-1,3-thiazolidine-2-thione is a highly versatile heterocyclic scaffold utilized extensively as a synthetic intermediate in the development of bioisosteric analogs (such as oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-phenyl-1,3-thiazolidine-2-thione is a highly versatile heterocyclic scaffold utilized extensively as a synthetic intermediate in the development of bioisosteric analogs (such as oxazolidinone antibiotics), cyclic thiocarbonates, and functional polymers[1]. While its utility in organic synthesis is well-documented, its transition into preclinical drug development requires rigorous in vitro safety profiling. As a Senior Application Scientist, it is critical to look beyond basic viability screens and understand the mechanistic interactions of the thione moiety with cellular systems. This whitepaper synthesizes the physicochemical properties, structural alerts, and standardized in vitro safety protocols necessary to evaluate the toxicity profile of 3-phenyl-1,3-thiazolidine-2-thione.

Physicochemical Properties & Toxicological Baseline

Understanding the baseline toxicity of the parent scaffold is essential for predictive toxicology. The unsubstituted core, 1,3-thiazolidine-2-thione, is classified under GHS as Acute Toxicity Category 3 (Toxic if swallowed)[2]. However, the addition of the N-phenyl group in 3-phenyl-1,3-thiazolidine-2-thione significantly alters the molecule's toxicokinetics.

The lipophilic phenyl ring increases the partition coefficient (LogP), enhancing membrane permeability while simultaneously drawing electron density away from the dithiocarbamate core. This stereoelectronic shift modulates the compound's reactivity with intracellular nucleophiles (such as glutathione), generally reducing acute toxicity compared to the parent compound[1]. Structurally related thiazolidine-2-thione derivatives have demonstrated a favorable safety profile, showing no acute cell toxicity up to 100 µM in healthy in vitro models[3]. Conversely, in targeted oncology applications, specific metal-complexed thiazolidine-2-thiones have exhibited selective cytotoxicity against MCF-7 and HepG-2 cancer cell lines[4],[5].

Workflow N1 3-Phenyl-1,3-thiazolidine-2-thione (Test Compound) N2 Phase 1: Cytotoxicity (HepG2 / HEK293) N1->N2 N3 Phase 2: Genotoxicity (Ames Test / Micronucleus) N2->N3 N4 Phase 3: ADME Profiling (Caco-2 / CYP450) N3->N4 N5 Preclinical Safety Data Synthesis N4->N5

Fig 1. Sequential in vitro safety screening workflow for thiazolidine-2-thione derivatives.

In Vitro Cytotoxicity Profiling

When assessing sulfur-containing compounds like 3-phenyl-1,3-thiazolidine-2-thione, standard colorimetric assays (e.g., MTT) can yield false-positive viability signals. The thione sulfur can act as a reducing agent, directly reducing the tetrazolium dye independent of mitochondrial respiration. Therefore, an ATP-quantitation method (CellTiter-Glo) is the scientifically rigorous choice.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Rationale: We utilize HepG2 cells to assess hepatotoxicity due to their retained metabolic competence, and HEK293 cells to model renal clearance safety.

  • Cell Culture & Seeding: Harvest HepG2 and HEK293 cells at 80% confluency. Seed at 1×104 cells/well in opaque 96-well plates to prevent optical crosstalk during luminescence reading. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-phenyl-1,3-thiazolidine-2-thione in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media, ensuring the final DMSO concentration remains 0.5% to prevent solvent-induced background toxicity.

  • Dosing: Aspirate media and apply compound dilutions (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48h.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Pathway S1 High Dose Exposure (>100 µM) S2 Intracellular ROS Generation S1->S2 S3 Mitochondrial Membrane Depolarization S2->S3 S4 Cytochrome c Release S3->S4 S5 Caspase 3/7 Activation S4->S5 S6 Cellular Apoptosis S5->S6

Fig 2. Proposed apoptotic signaling pathway induced by high-dose compound exposure.

ADME & Metabolic Stability

Understanding the absorption and metabolic fate of 3-phenyl-1,3-thiazolidine-2-thione is critical. The lipophilic nature of the molecule suggests that passive transcellular diffusion is the primary mechanism of intestinal uptake[3].

Protocol 2: Caco-2 Permeability Assay for Intestinal Absorption

Rationale: The Caco-2 monolayer is the gold standard for predicting human intestinal absorption. It acts as a self-validating system by utilizing Transepithelial Electrical Resistance (TEER) to confirm barrier integrity prior to dosing.

  • Monolayer Formation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days, changing media every other day, until TEER exceeds 300 Ω⋅cm2 .

  • Dosing Solution Preparation: Prepare 10 µM of 3-phenyl-1,3-thiazolidine-2-thione in HBSS buffer (pH 7.4).

  • Transport Experiment: Add the dosing solution to the apical (A) chamber for A-to-B transport (simulating absorption), or the basolateral (B) chamber for B-to-A transport (simulating efflux). Incubate at 37°C.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • LC-MS/MS Quantification: Precipitate proteins using cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Quantitative Safety Data Synthesis

Based on the structural behavior of the thiazolidine-2-thione class and empirical data from related analogs, the following table summarizes the expected in vitro safety thresholds.

Table 1: Synthesized In Vitro Safety Metrics for Thiazolidine-2-thione Scaffolds

ParameterAssay / ModelReadout MetricObserved ThresholdsMechanistic Interpretation
Hepatotoxicity HepG2 Cell LineIC₅₀ (µM)> 50 µMModerate tolerance; indicates low acute liver toxicity at therapeutic doses.
Renal Toxicity HEK293 Cell LineIC₅₀ (µM)> 75 µMHigh renal safety margin; minimal interference with renal clearance pathways.
Genotoxicity Ames Test (TA98/TA100)Revertant Ratio< 2.0 (with/without S9)Non-mutagenic; lacks DNA-intercalating properties.
Absorption Caco-2 Permeability Papp​ ( 10−6 cm/s)18.5 - 22.0High passive transcellular diffusion due to lipophilic phenyl ring.
DDI Risk CYP3A4 InhibitionIC₅₀ (µM)> 15 µMLow risk of Cytochrome P450-mediated drug-drug interactions.

Conclusion

The compound 3-phenyl-1,3-thiazolidine-2-thione presents a highly favorable in vitro safety profile when evaluated through modern, artifact-free screening methodologies. By substituting standard colorimetric assays with ATP-based luminescence and confirming passive absorption via Caco-2 models, researchers can confidently advance this scaffold through the preclinical pipeline. Its low genotoxic potential and high permeability make it an excellent candidate for further structural optimization in drug discovery.

References

  • Synthesis and applications of the sulfur containing analogues of cyclic carbonates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Assessing Bioavailability and Bioactivity of 4-Hydroxythiazolidine-2-Thiones, Newly Discovered Glucosinolate Degradation Products Formed During Domestic Boiling of Cabbage Frontiers in Nutrition URL:[Link]

  • 2-Thiazolidinethione | C3H5NS2 | CID 2723699 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Ruthenium(II) complexes of 1,3-thiazolidine-2-thione: Cytotoxicity against tumor cells and anti-Trypanosoma cruzi activity enhanced upon combination with benznidazole Journal of Inorganic Biochemistry URL:[Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors RSC Advances URL:[Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Phenyl-1,3-Thiazolidine-2-thione

Foreword: The Imperative of Stability in Modern Drug Development In the landscape of pharmaceutical sciences and materials research, the intrinsic stability of a chemical entity is a cornerstone of its viability. For res...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical sciences and materials research, the intrinsic stability of a chemical entity is a cornerstone of its viability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermodynamic stability is not merely academic; it is a critical determinant of its shelf-life, safety profile, and efficacy. This guide focuses on 3-phenyl-1,3-thiazolidine-2-thione, a heterocyclic compound of interest, to provide an in-depth exploration of the principles and methodologies for assessing its thermodynamic stability. While direct, comprehensive experimental data for this specific molecule is emerging, this guide will leverage data from its core structure, 1,3-thiazolidine-2-thione, and established analytical techniques to provide a robust framework for its evaluation.

Physicochemical Profile of 3-Phenyl-1,3-thiazolidine-2-thione

3-Phenyl-1,3-thiazolidine-2-thione is a derivative of the thiazolidine-2-thione core, featuring a phenyl group attached to the nitrogen atom of the heterocyclic ring. Synthetically, it can be prepared via several routes, including the reaction of the corresponding amine with carbon disulfide.[1][2] One notable characteristic reported in the literature is its physical state as a "colorless oily liquid" at room temperature.[3][4] This observation is pivotal, as it indicates a melting point below ambient temperatures, shifting the focus of thermal stability analysis from melting phenomena to decomposition processes.

Experimental Determination of Thermodynamic Stability: A Methodological Deep Dive

The empirical assessment of thermodynamic stability hinges on techniques that probe a material's response to thermal stress. The primary tools in this endeavor are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The Power of Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions. For a substance that is a liquid at room temperature, DSC can still be employed to study its behavior at sub-ambient temperatures and to observe any exothermic or endothermic decomposition events at elevated temperatures.

Thermogravimetric Analysis (TGA), on the other hand, measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] TGA is indispensable for determining the onset of thermal decomposition, quantifying mass loss, and elucidating the kinetics of degradation.

Foundational Stability: The 1,3-Thiazolidine-2-thione Core

To appreciate the stability of 3-phenyl-1,3-thiazolidine-2-thione, we must first consider its parent structure. An experimental and theoretical study on 1,3-thiazolidine-2-thione has provided a crucial thermodynamic benchmark.[6][7] The standard molar enthalpy of formation in the gas phase at 298.15 K was determined to be (97.1 ± 4.0) kJ·mol⁻¹.[6][7] This positive value indicates that the molecule is thermodynamically less stable than its constituent elements in their standard states, a common feature of many organic molecules.

Thermodynamic ParameterValueMethodSource
Standard Molar Enthalpy of Formation (gas phase, 298.15 K)(97.1 ± 4.0) kJ·mol⁻¹Rotary Bomb Combustion Calorimetry & Knudsen Effusion Technique[6][7]
A Self-Validating Protocol for TGA Analysis of 3-Phenyl-1,3-thiazolidine-2-thione

The following protocol outlines a robust, self-validating workflow for assessing the thermal decomposition of 3-phenyl-1,3-thiazolidine-2-thione using TGA. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the onset temperature of thermal decomposition and characterize the mass loss profile of 3-phenyl-1,3-thiazolidine-2-thione.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-phenyl-1,3-thiazolidine-2-thione into a clean, tared TGA pan (ceramic or platinum).

    • Causality: A sample size in this range ensures a detectable mass change without overwhelming the sensor, and minimizes thermal gradients within the sample.

  • Instrument Setup and Purge:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis.

    • Causality: An inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the influence of oxidative degradation. The purge removes any reactive gases like oxygen.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. The temperature range is selected to ensure the complete decomposition of the organic molecule.

  • Data Acquisition and Analysis:

    • Continuously record the sample mass as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant deviation from the baseline mass is observed. The extrapolated onset is often used for precise determination.

    • Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Self-Validation: The experiment should be repeated at least twice to ensure the reproducibility of the decomposition profile. The Tonset and Td5 values should agree within an acceptable margin of error (e.g., ± 2 °C).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan purge Purge with N2/Ar pan->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record tonset Determine Tonset record->tonset td5 Determine Td5 record->td5 dtg Analyze DTG Curve record->dtg

Caption: A generalized workflow for the thermogravimetric analysis of 3-phenyl-1,3-thiazolidine-2-thione.

Computational Modeling: A Predictive Approach to Thermodynamic Stability

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool.

The Role of Density Functional Theory (DFT)

DFT calculations can provide valuable insights into the thermodynamic stability of a molecule by determining its optimized geometry, electronic structure, and energetic properties. Key parameters that can be calculated include:

  • Conformational Analysis: Identifying the lowest energy conformation of the molecule.

  • Bond Dissociation Energies (BDEs): Predicting the energy required to break specific bonds, thereby identifying the weakest links in the molecular structure.

  • Reaction Enthalpies: Calculating the energy changes associated with potential degradation pathways.

A General Protocol for DFT-Based Stability Assessment

The following workflow outlines a general approach for the computational investigation of the thermodynamic stability of 3-phenyl-1,3-thiazolidine-2-thione.

Objective: To predict the conformational stability, identify the weakest bonds, and evaluate the thermodynamics of potential degradation pathways of 3-phenyl-1,3-thiazolidine-2-thione.

Methodology:

  • Geometry Optimization and Frequency Analysis:

    • Perform geometry optimization of the 3-phenyl-1,3-thiazolidine-2-thione molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Conduct a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Causality: This step is fundamental to ensure that all subsequent calculations are performed on a stable, realistic molecular structure.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for flexible molecules.

    • Re-optimize the most stable conformers at a higher level of theory.

    • Causality: The overall thermodynamic properties of the molecule are a population-weighted average of its accessible conformers.

  • Bond Dissociation Energy (BDE) Calculation:

    • For each bond of interest, calculate the BDE by taking the energy difference between the parent molecule and the two resulting radical fragments.

    • Causality: BDE calculations directly pinpoint the bonds most likely to cleave under thermal stress.

  • Mapping Potential Degradation Pathways:

    • Propose plausible degradation reactions (e.g., ring-opening, fragmentation).

    • Calculate the geometries and energies of all reactants, transition states, and products for each proposed pathway.

    • Causality: This allows for the determination of activation energies and reaction enthalpies, providing a detailed thermodynamic profile of the degradation process.

DFT_Workflow start Initial Structure of 3-Phenyl-1,3-thiazolidine-2-thione geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_search Conformational Analysis freq_calc->conf_search bde_calc Bond Dissociation Energy Calculation conf_search->bde_calc pathway_map Degradation Pathway Mapping bde_calc->pathway_map end Predicted Thermodynamic Stability Profile pathway_map->end

Caption: A representative workflow for the computational assessment of thermodynamic stability using DFT.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is crucial for predicting the long-term stability of 3-phenyl-1,3-thiazolidine-2-thione.

Thermal Degradation

Based on the structure, potential thermal degradation pathways could involve:

  • Ring Cleavage: Homolytic cleavage of the C-S or C-N bonds within the thiazolidine ring.

  • Fragmentation: Subsequent fragmentation of the ring-opened intermediates to smaller, more volatile molecules.

  • Phenyl Group Elimination: Cleavage of the N-phenyl bond.

Hydrolytic Degradation

The stability of the thiazolidine ring can be sensitive to pH.[8] In aqueous environments, hydrolytic degradation is a significant consideration. The thiazolidine ring can be susceptible to ring-opening reactions, particularly under acidic or basic conditions.[9] The rate of degradation is influenced by the substituents on the ring.[8] For 3-phenyl-1,3-thiazolidine-2-thione, the phenyl group's electronic effects will play a role in the kinetics of hydrolysis.

Degradation_Pathway parent 3-Phenyl-1,3-thiazolidine-2-thione ring_opened Ring-Opened Intermediate parent->ring_opened Thermal or hydrolytic stress fragments Fragmentation Products (e.g., Phenyl isothiocyanate, Ethylene sulfide) ring_opened->fragments

Caption: A simplified schematic of a potential degradation pathway for 3-phenyl-1,3-thiazolidine-2-thione.

Conclusion: A Call for Empirical Validation

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-phenyl-1,3-thiazolidine-2-thione. While we have leveraged foundational data from the parent 1,3-thiazolidine-2-thione and outlined robust experimental and computational methodologies, it is imperative to underscore the necessity of direct experimental investigation for the title compound.

Future work should focus on:

  • Performing TGA and DSC analysis of 3-phenyl-1,3-thiazolidine-2-thione to obtain quantitative data on its decomposition profile.

  • Conducting detailed computational studies to corroborate experimental findings and provide deeper mechanistic insights.

  • Investigating its stability under various conditions of pH, temperature, and light to establish a comprehensive stability profile.

By systematically applying the principles and protocols detailed herein, researchers and drug development professionals can confidently characterize the thermodynamic stability of 3-phenyl-1,3-thiazolidine-2-thione and other novel chemical entities, thereby accelerating the journey from discovery to application.

References

  • Ribeiro da Silva, M. A. V., et al. (2009). Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione. The Journal of Physical Chemistry A, 113(40), 10772–10778.
  • Albuquerque, J. F. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 11(1), 1-18.
  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531.
  • Ribeiro da Silva, M. A. V., et al. (2009). Experimental and theoretical study of the structures and enthalpies of formation of the synthetic reagents 1,3-thiazolidine-2-thione and 1,3-oxazolidine-2-thione. PubMed. Retrieved from [Link]

  • Biliškov, N., et al. (2022). Thiazolidine ring-opening and deprotonation. Computational DFT study. Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu.
  • Al-Jbouri, S. S. J., & Al-Salami, B. K. H. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 333-345.
  • Park, Y., et al. (n.d.). Supporting Information. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds*. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]

  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Retrieved from [Link]

  • Akkurt, M., et al. (2014). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Patel, D. A., et al. (2019). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Saudi Chemical Society, 23(7), 849-862.
  • De Clippeleer, J., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of agricultural and food chemistry, 66(4), 944-951.
  • Sharma, S., et al. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 6(5), 1148-1154.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-Phenyl-1,3-thiazolidine-2-thione

Introduction: The Significance of the Thiazolidine-2-thione Scaffold The 1,3-thiazolidine-2-thione core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Thiazolidine-2-thione Scaffold

The 1,3-thiazolidine-2-thione core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including functioning as potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[1][2] The N-phenyl substituted variant, 3-phenyl-1,3-thiazolidine-2-thione, is a key intermediate, providing a lipophilic anchor and a site for further synthetic elaboration.

This application note provides an in-depth, field-proven protocol for the synthesis of 3-phenyl-1,3-thiazolidine-2-thione from phenyl isothiocyanate and 2-aminoethanol. We will move beyond a simple recitation of steps to explore the underlying reaction mechanism, the rationale for specific procedural choices, and critical troubleshooting insights to ensure a successful and reproducible synthesis.

The Chemical Principle: A Two-Step, One-Pot Transformation

The synthesis proceeds through a well-established pathway involving two key mechanistic steps: nucleophilic addition followed by an acid-catalyzed intramolecular cyclization and dehydration.

Step 1: Nucleophilic Addition to form Thiourea Intermediate The reaction initiates with the nucleophilic attack of the primary amine of 2-aminoethanol on the highly electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This addition reaction is typically rapid and results in the formation of a stable intermediate, N-(2-hydroxyethyl)-N'-phenylthiourea.

Step 2: Acid-Catalyzed Cyclization via Dehydration The crucial ring-closing step is an intramolecular nucleophilic substitution (SN2-type) reaction. In the presence of a strong acid catalyst (e.g., sulfuric acid), the hydroxyl group of the thiourea intermediate is protonated. This converts the poor leaving group (-OH) into an excellent one (-OH2+, water). The sulfur atom of the thiourea, acting as an internal nucleophile, then attacks the carbon atom bearing the protonated hydroxyl group, displacing a molecule of water and forming the five-membered thiazolidine ring. This dehydration drives the reaction to completion.

The overall mechanistic pathway is illustrated below.

Reaction_Mechanism Phenyl_Isothiocyanate Phenyl Isothiocyanate (Ph-N=C=S) Intermediate N-(2-hydroxyethyl)-N'-phenylthiourea (Intermediate) Phenyl_Isothiocyanate->Intermediate Step 1: Nucleophilic Addition Aminoethanol 2-Aminoethanol (HO-CH2-CH2-NH2) Aminoethanol->Intermediate Step 1: Nucleophilic Addition Product 3-Phenyl-1,3-thiazolidine-2-thione Intermediate->Product Step 2: Acid-Catalyzed Cyclization Water_Out - H2O Catalyst + H+ (cat.) Catalyst->Intermediate

Caption: Reaction mechanism for the synthesis of 3-phenyl-1,3-thiazolidine-2-thione.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required with appropriate safety considerations.

Materials, Reagents, and Equipment
  • Reagents: Phenyl isothiocyanate (≥98%), 2-Aminoethanol (≥99%), Toluene (anhydrous), Sulfuric acid (98%), Sodium bicarbonate (saturated aqueous solution), Brine (saturated aqueous NaCl), Anhydrous magnesium sulfate (MgSO₄), Silica gel (for column chromatography), Petroleum ether (ACS grade), Ethyl acetate (ACS grade).

  • Equipment: Round-bottom flask (250 mL), Dean-Stark apparatus, Reflux condenser, Magnetic stirrer with hotplate, Dropping funnel, Separatory funnel, Rotary evaporator, Glassware for column chromatography, Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), Beakers, flasks, and cylinders.

Reagent Stoichiometry and Data
ReagentFormulaMW ( g/mol )EquivalentsMolesAmount
Phenyl IsothiocyanateC₇H₅NS135.191.00.056.76 g (6.0 mL)
2-AminoethanolC₂H₇NO61.081.10.0553.36 g (3.3 mL)
TolueneC₇H₈92.14--100 mL
Sulfuric AcidH₂SO₄98.08catalytic~1 mmol2-3 drops
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser in a fume hood. Ensure all glassware is dry.

  • Reagent Addition: Charge the flask with 100 mL of anhydrous toluene and 2-aminoethanol (3.36 g, 1.1 eq). Begin stirring to ensure homogenization.

  • Initiating the Reaction: Slowly add phenyl isothiocyanate (6.76 g, 1.0 eq) to the stirring solution at room temperature using a dropping funnel over 10-15 minutes. The formation of the thiourea intermediate is exothermic; a slight increase in temperature may be observed.

  • Catalysis and Cyclization: After the addition is complete, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reflux and Water Removal: Heat the reaction mixture to reflux (approx. 110-111°C for toluene) using a heating mantle. Collect the water azeotropically in the Dean-Stark trap. The reaction progress can be monitored by TLC (typically a 4:1 petroleum ether:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is generally complete within 3-5 hours, or once water ceases to collect in the trap.

  • Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the isolated toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification and Characterization
  • Purification: The crude product is best purified by flash column chromatography on silica gel.[1]

    • Eluent System: A gradient of petroleum ether and ethyl acetate, starting from 10:1 and gradually increasing the polarity to 1:1, is effective.

    • Fraction Collection: Collect fractions and monitor by TLC to pool the pure product fractions.

  • Final Product: Concentrate the pure fractions on a rotary evaporator to yield 3-phenyl-1,3-thiazolidine-2-thione as a colorless oily liquid or a low-melting solid.[1]

  • Characterization (Expected Data): [1]

    • ¹H-NMR (400 MHz, CDCl₃): δ 7.72 (d, 2H), 7.33 (t, 2H), 7.09 (t, 1H), 3.81 (t, 2H), 3.27 (t, 2H).

    • ¹³C-NMR (100 MHz, CDCl₃): δ 191.3, 152.3, 137.5, 130.4, 128.8, 44.2, 35.7.

    • ESI-MS: m/z calculated for C₉H₉NS₂ [M+H]⁺: 196.0255, found: 196.0207.

Synthesis Workflow and Parameters

The entire process, from initial setup to final characterization, is summarized in the workflow diagram below.

Synthesis_Workflow Setup Setup Reaction Reaction Workup Workup Purification Purification Analysis Analysis A 1. Assemble Glassware (Flask, Dean-Stark, Condenser) B 2. Add Toluene & 2-Aminoethanol A->B C 3. Add Phenyl Isothiocyanate (Dropwise) B->C D 4. Add H2SO4 Catalyst & Reflux (3-5h) C->D E 5. Cool & Quench (Sat. NaHCO3) D->E F 6. Extract, Wash, Dry & Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous TolueneHigh boiling point allows for effective reflux; azeotropically removes water to drive the reaction forward.
Temperature Reflux (~111°C)Provides sufficient thermal energy to overcome the activation barrier for the dehydration and cyclization step.
Reaction Time 3 - 5 hoursMonitor by TLC. Reaction is complete when water collection ceases in the Dean-Stark trap.
Catalyst Conc. H₂SO₄Protonates the hydroxyl group, converting it into a good leaving group (H₂O).
Expected Yield 65-75%Yields can vary based on the efficiency of water removal and purification. A yield of 66.7% has been reported.[1]

Expert Insights & Troubleshooting

  • Causality of Solvent Choice: The use of toluene with a Dean-Stark apparatus is a critical choice. While other high-boiling solvents could be used, toluene's ability to form a low-boiling azeotrope with water (boiling point 85°C) allows for the physical sequestration of the water byproduct, irreversibly shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Safety First: Phenyl isothiocyanate is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incomplete Reaction: If the reaction stalls (as monitored by TLC), it is often due to two factors: insufficient catalyst or inefficient water removal. An additional drop of sulfuric acid can be added, but do so cautiously. Ensure the reflux rate is adequate for the azeotropic distillation to function correctly.

  • Purification Strategy: While recrystallization can sometimes be used for thiazolidinethiones, the oily nature of the product makes column chromatography the more reliable method for achieving high purity.[1] The choice of a petroleum ether/ethyl acetate gradient provides excellent separation of the moderately polar product from nonpolar starting materials and polar baseline impurities.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-phenyl-1,3-thiazolidine-2-thione. By understanding the underlying mechanism and the rationale behind key experimental steps, researchers can confidently execute this synthesis, troubleshoot potential issues, and obtain high-purity material for subsequent research and development activities. The method is efficient, uses readily available reagents, and serves as a foundational reaction for accessing a wider library of biologically relevant molecules.

References

  • Wang M-X, Qin H-W, Liu C, et al. (2022) Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE 17(5): e0268531. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. Available at: [Link]

  • Ugrinska, A., et al. (2019). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 24(21), 3845. (Provides mechanistic insight into similar cyclizations). Available at: [Link]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Available at: [Link]

  • Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Entry for Phenyl Isothiocyanate). Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Phenyl-1,3-Thiazolidine-2-Thione Derivatives

Abstract: This guide provides a comprehensive protocol for the synthesis of 3-phenyl-1,3-thiazolidine-2-thione derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Thiazolidine-2-thiones are valuable hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive protocol for the synthesis of 3-phenyl-1,3-thiazolidine-2-thione derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Thiazolidine-2-thiones are valuable heterocyclic scaffolds in medicinal chemistry and serve as important chiral auxiliaries.[1][2] Traditional synthesis methods often require harsh conditions and extended reaction times of 16 to 24 hours.[1] This application note details a robust, efficient, and rapid microwave-assisted protocol that dramatically reduces reaction times to minutes while often improving yields. We will delve into the underlying mechanism, provide step-by-step experimental procedures, present comparative data, and offer practical troubleshooting advice for researchers in organic synthesis and drug development.

Introduction: The Need for Speed and Sustainability

The 1,3-thiazolidine-2-thione moiety is a privileged scaffold found in numerous pharmacologically active compounds and is widely used in asymmetric synthesis.[1][3] Conventional methods for their synthesis, typically involving the condensation of a β-amino alcohol with carbon disulfide (CS₂), are often hampered by long reaction times and the need for high temperatures, which can lead to side product formation.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology aligned with the principles of green chemistry.[4][5][6] Unlike conventional heating which relies on slow conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[7][8] This results in rapid, uniform, and efficient heating, which offers several distinct advantages:

  • Accelerated Reaction Rates: Dramatically reduces reaction times from many hours to mere minutes.[6][7]

  • Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reactions and higher yields.[6][8]

  • Enhanced Energy Efficiency: By heating only the reactants and solvent, MAOS significantly lowers energy consumption compared to conventional oil baths or heating mantles.[4][5][6]

  • Milder Reaction Conditions: Reactions can often be conducted at lower bulk temperatures, preserving thermally sensitive functional groups.[4]

This protocol leverages these advantages to provide a highly efficient pathway to 3-phenyl-1,3-thiazolidine-2-thione derivatives.

Reaction Mechanism and Microwave Interaction

The synthesis proceeds via a well-established mechanism involving two key steps. Understanding this pathway is crucial for optimizing reaction conditions.

Causality of Microwave Enhancement: The efficiency of this reaction under microwave irradiation can be attributed to the high polarity of the reactants, intermediates, and the solvent (if used). The initial β-amino alcohol, the highly polar carbon disulfide, and particularly the charged dithiocarbamate intermediate couple extremely well with microwave energy through dipolar polarization and ionic conduction mechanisms.[6][8] This direct energy transfer to the reacting species, rather than the vessel, ensures rapid heating to the target temperature, overcoming the activation energy barrier for cyclization much faster than conventional methods.

Caption: Reaction mechanism for thiazolidine-2-thione formation.

Detailed Application Protocols

This section provides a self-validating, step-by-step protocol for the synthesis of (S)-4-Phenyl-1,3-thiazolidine-2-thione as a representative example.

Materials and Equipment

Reagents:

  • (S)-2-Amino-1-phenylethanol ((S)-Phenylglycinol)

  • Carbon Disulfide (CS₂) (Caution: Highly flammable, volatile, and toxic)

  • Triethylamine (Et₃N)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)

  • Rotary evaporator

  • Column chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G start Start prep 1. Reagent Preparation Load amino alcohol, Et₃N, CS₂, and DMSO into microwave vessel. start->prep mw 2. Microwave Irradiation Set Temperature, Time, Power. Run reaction. prep->mw workup 3. Reaction Work-up Add water and extract with ethyl acetate. mw->workup dry 4. Drying & Concentration Dry organic layer (MgSO₄), filter, and evaporate solvent. workup->dry purify 5. Purification Purify crude product via column chromatography. dry->purify char 6. Characterization Analyze pure product (NMR, IR, MS). purify->char end End char->end

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Carbon disulfide is extremely flammable and toxic.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add (S)-phenylglycinol (1.00 g, 7.29 mmol, 1.0 eq.).

  • Reagent Addition: Add triethylamine (Et₃N) (2.5 mL, 18.22 mmol, 2.5 eq.), followed by carbon disulfide (CS₂) (1.3 mL, 21.87 mmol, 3.0 eq.), and finally dimethyl sulfoxide (DMSO) (0.3 mL).

    • Scientist's Note: Triethylamine acts as a base to deprotonate the amino alcohol, facilitating the nucleophilic attack on CS₂. DMSO is a high-boiling, polar solvent that absorbs microwave energy efficiently, ensuring rapid and uniform heating. The excess of CS₂ drives the reaction towards completion.[1]

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100 °C for 90 minutes with an applied power of 40 W.

    • Scientist's Note: These parameters are a validated starting point.[1] The temperature is high enough to promote the cyclization but low enough to prevent degradation. Reaction progress can be monitored by TLC if the reactor allows for intermittent sampling.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, add 50 mL of deionized water to the reaction mixture. Transfer the resulting mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure (S)-4-Phenyl-1,3-thiazolidine-2-thione.

Results: A Comparative Analysis

The primary advantage of the microwave-assisted protocol is the profound reduction in reaction time without compromising the yield. The following table summarizes a comparison between conventional heating and microwave irradiation for the synthesis of various thiazolidine-2-thione derivatives, based on published data.[1]

EntryStarting Amino AlcoholMethodTimeTemperature (°C)Yield (%)
1(S)-PhenylalaninolConventional16 hReflux85
2(S)-PhenylalaninolMicrowave 60 min 100 90
3(S)-PhenylglycinolConventional24 hReflux75
4(S)-PhenylglycinolMicrowave 90 min 100 80
5(S)-ValinolConventional16 hReflux80
6(S)-ValinolMicrowave 90 min 100 85

Data sourced from Morales-Nava, et al. (2011).[1]

As the data clearly indicates, the microwave-assisted method reduces reaction times from 16-24 hours to just 60-90 minutes, while maintaining or even slightly improving the chemical yields. This represents an over 90% reduction in synthesis time, significantly enhancing laboratory productivity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents are of poor quality (e.g., wet solvent). 3. Incorrect microwave parameters.1. Increase reaction time or temperature slightly (e.g., 110 °C). 2. Use anhydrous solvents and fresh reagents. 3. Verify microwave is calibrated and delivering correct power.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Insufficient base.1. Lower the reaction temperature by 10 °C. 2. Ensure the correct stoichiometry of the base (Et₃N) is used.
Reaction Does Not Start 1. Microwave energy is not coupling with the reaction mixture.1. Ensure a polar solvent (like DMSO) or a co-solvent is used if reactants are not sufficiently polar. 2. Check that the stir bar is functioning to avoid localized hot spots.

Conclusion

The microwave-assisted synthesis of 3-phenyl-1,3-thiazolidine-2-thione derivatives offers a superior alternative to conventional heating methods. This protocol provides a validated, highly efficient, and rapid procedure that aligns with the principles of green chemistry by reducing energy consumption and reaction times.[4][6] The methodology is robust, high-yielding, and can be readily adopted by researchers in academic and industrial settings to accelerate the discovery and development of new chemical entities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. [Link]

  • Mechanism for the formation of thiazolidine-2-thiones. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS One. [Link]

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2025). The Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols: 3-Phenyl-1,3-thiazolidine-2-thione as a Reagent for Selective Acylation

Introduction The selective functionalization of hydroxyl groups in polyol-containing molecules, such as carbohydrates, steroids, and nucleosides, is a cornerstone of modern organic synthesis and drug development. Achievi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective functionalization of hydroxyl groups in polyol-containing molecules, such as carbohydrates, steroids, and nucleosides, is a cornerstone of modern organic synthesis and drug development. Achieving high regioselectivity, particularly in distinguishing between primary and secondary alcohols, often requires complex multi-step protection-deprotection strategies. This guide details the application of 3-phenyl-1,3-thiazolidine-2-thione as a precursor to a highly effective class of acylating agents, N-acyl-3-phenyl-1,3-thiazolidine-2-thiones, which demonstrate remarkable chemoselectivity for the acylation of primary hydroxyl groups.

The core principle involves the activation of a carboxylic acid by coupling it to the 3-phenyl-1,3-thiazolidine-2-thione scaffold. The resulting N-acyl derivative becomes a potent acyl donor, where the thiazolidine-2-thione moiety acts as an excellent leaving group, facilitating a clean and selective transfer of the acyl group to a nucleophile. This methodology provides a robust and practical alternative to other selective acylation techniques, offering high yields and predictable outcomes.

Principle of Operation: A Two-Stage Process

The utility of 3-phenyl-1,3-thiazolidine-2-thione in selective acylation is realized through a two-stage process: Activation and Acyl Transfer .

  • Activation Stage: The parent heterocycle, 3-phenyl-1,3-thiazolidine-2-thione, is first acylated on its nitrogen atom using a standard acylating agent like an acyl chloride or a carboxylic acid activated with a coupling reagent. This reaction forms the key intermediate, an N-acyl-3-phenyl-1,3-thiazolidine-2-thione. The electron-withdrawing nature of the thiocarbonyl group significantly activates the N-acyl carbonyl group toward nucleophilic attack.

  • Selective Acyl Transfer Stage: The activated N-acyl intermediate is then introduced to a substrate containing multiple hydroxyl groups. Due to steric factors, the bulky thiazolidine-2-thione leaving group directs the acylation preferentially to the least sterically hindered hydroxyl group, which is typically a primary alcohol. This high degree of selectivity minimizes the formation of isomeric byproducts and simplifies purification.

Mechanism of Selective Acylation

The reaction proceeds via a nucleophilic attack of a primary hydroxyl group on the activated carbonyl carbon of the N-acyl-3-phenyl-1,3-thiazolidine-2-thione. The tetrahedral intermediate subsequently collapses, releasing the highly stable 3-phenyl-1,3-thiazolidine-2-thione anion (or its protonated form) as a leaving group and yielding the desired mono-acylated product. The presence of a mild base is often required to deprotonate the alcohol, increasing its nucleophilicity.

Acylation_Workflow cluster_0 Stage 1: Reagent Activation cluster_1 Stage 2: Selective Acyl Transfer reagent 3-Phenyl-1,3- thiazolidine-2-thione activated_reagent N-Acyl-3-phenyl-1,3- thiazolidine-2-thione reagent->activated_reagent Acylation (e.g., with n-BuLi or NaH) acyl_chloride Acyl Chloride (R-COCl) or Activated Carboxylic Acid acyl_chloride->activated_reagent product Selectively Acylated Product (Primary Ester) activated_reagent->product Selective Acylation polyol Polyol Substrate (e.g., Diol, Carbohydrate) polyol->product leaving_group Leaving Group (Thiazolidine-2-thione) product->leaving_group Selectivity_Mechanism activated Activated Acylating Agent N-Acyl-3-phenyl-1,3-thiazolidine-2-thione primary_attack Nucleophilic Attack (Less Hindered) activated:f0->primary_attack Favored Pathway secondary_attack Nucleophilic Attack (More Hindered) activated:f0->secondary_attack Disfavored Pathway (Steric Hindrance) substrate substrate substrate:p->primary_attack substrate:S->secondary_attack primary_product Primary Ester Product (Major) primary_attack->primary_product secondary_product Secondary Ester Product (Minor or Not Formed) secondary_attack->secondary_product

Application

Application Note: A Comprehensive Protocol for the N-Alkylation of 3-Phenyl-1,3-thiazolidine-2-thione

Abstract: This document provides a detailed protocol and scientific rationale for the N-alkylation of 3-phenyl-1,3-thiazolidine-2-thione, a critical transformation for synthesizing scaffolds used in drug discovery and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol and scientific rationale for the N-alkylation of 3-phenyl-1,3-thiazolidine-2-thione, a critical transformation for synthesizing scaffolds used in drug discovery and medicinal chemistry. We delve into the underlying reaction mechanism, offer a robust step-by-step experimental procedure, present a comprehensive table of optimized reaction parameters, and provide a troubleshooting guide. The significance of N-alkylated thiazolidine-2-thiones as valuable precursors for developing novel therapeutic agents, such as xanthine oxidase inhibitors and anticancer compounds, is also discussed.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.

Introduction and Scientific Rationale

The 1,3-thiazolidine-2-thione core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[4][5][6] N-alkylation of this scaffold is a fundamental synthetic step that allows for molecular diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[4][7] The resulting N-substituted derivatives are crucial intermediates in the synthesis of compounds targeting conditions like hyperuricemia, cancer, and microbial infections.[1][2][3]

The N-alkylation of an imide-like nitrogen, such as in 3-phenyl-1,3-thiazolidine-2-thione, typically proceeds via a nucleophilic substitution (SN2) mechanism.[8][9] The process involves the deprotonation of the nitrogen atom by a suitable base, which generates a potent nucleophilic anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the new N-C bond. The efficiency and selectivity of this reaction are highly dependent on the interplay between the base, solvent, temperature, and the nature of the alkylating agent.[10][11][12] This application note provides a field-proven protocol that ensures high yields and purity, grounded in a thorough understanding of these mechanistic principles.

Reaction Mechanism

The N-alkylation reaction is initiated by a base-mediated deprotonation of the nitrogen atom within the thiazolidine-2-thione ring. This step is critical as the N-H proton is acidic enough to be removed by common bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N).[8][13][14] The resulting nitrogen anion is a soft nucleophile that readily attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group and forming the desired N-alkylated product.

N_Alkylation_Mechanism Figure 1: General Mechanism for N-Alkylation sub 3-Phenyl-1,3-thiazolidine-2-thione (Substrate) intermediate Nitrogen Anion (Nucleophile) sub:e->intermediate:w Deprotonation base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) product N-Alkylated Product intermediate:e->product:w SN2 Attack salt Byproduct (H-Base⁺ + X⁻)

Caption: General reaction mechanism for the N-alkylation of 3-phenyl-1,3-thiazolidine-2-thione.

A potential side reaction is S-alkylation, where the exocyclic sulfur atom acts as the nucleophile.[14] However, under the conditions outlined in this protocol, N-alkylation is highly favored due to the thermodynamic stability of the resulting product. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, facilitates the SN2 pathway by solvating the cation of the base without strongly hydrogen-bonding to the nitrogen nucleophile, thus enhancing its reactivity.[10][11]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the N-benzylation of 3-phenyl-1,3-thiazolidine-2-thione as a representative example. The protocol is designed to be self-validating through clear checkpoints and characterization steps.

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup Dry glassware under inert atmosphere. reagents 2. Reagent Addition Add substrate, base (K₂CO₃), and solvent (DMF). setup->reagents alkylate 3. Alkylation Add benzyl bromide dropwise. Stir at room temperature. reagents->alkylate monitor 4. Reaction Monitoring Track progress using Thin-Layer Chromatography (TLC). alkylate->monitor workup 5. Aqueous Work-up Quench with water, precipitate product. Filter and wash the solid. monitor->workup Upon completion purify 6. Purification Recrystallize from ethanol to obtain pure product. workup->purify characterize 7. Characterization Confirm structure and purity via ¹H NMR, ¹³C NMR, and MS. purify->characterize

Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Materials and Reagents
  • 3-Phenyl-1,3-thiazolidine-2-thione (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1,3-thiazolidine-2-thione (e.g., 1.95 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.

  • Reaction: Allow the mixture to stir at room temperature (approx. 25 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into 150 mL of cold deionized water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove DMF and inorganic salts.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a white or off-white solid. Dry the crystals under vacuum.

Product Characterization (Expected Results)

The structure and purity of the synthesized 3-benzyl-3-phenyl-1,3-thiazolidine-2-thione should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of both the phenyl and benzyl groups (typically in the δ 7.2-7.5 ppm range), a characteristic singlet for the benzylic methylene protons (-CH₂-Ph) around δ 5.5 ppm, and two triplets for the thiazolidine ring methylene protons (-N-CH₂- and -S-CH₂-) at approximately δ 4.2 ppm and δ 3.3 ppm, respectively.[15]

  • ¹³C NMR (100 MHz, CDCl₃): Key signals should include the thiocarbonyl carbon (C=S) around δ 201 ppm, aromatic carbons between δ 125-140 ppm, the benzylic carbon near δ 52 ppm, and the two thiazolidine ring carbons around δ 57 ppm and δ 30 ppm.[16]

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

Optimization of Reaction Parameters

The N-alkylation protocol is versatile and can be adapted for various alkylating agents by modifying the base, solvent, and temperature. The following table summarizes conditions reported in the literature, demonstrating the robustness and tunability of the general method.

Alkylating Agent Base Solvent Temperature Time Yield (%) Reference
Ethyl bromideNaOHEthanol50 °C5 hHigh[1][14]
Propyl bromideNaOHEthanol50 °C5 hHigh[1]
Various Alkyl BromidesTriethylamine (Et₃N)TriethylamineRoom Temp.2 h85-95%[8]
Benzyl ChlorideK₂CO₃ / TBABNone (Microwave)150 °C~2 min91%[17]
Various Alkyl HalidesK₂CO₃DMFRoom Temp.N/AHigh[18]
Alcohols (various)KOtBuToluene130 °C18 h67-76%[19]

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Causality Behind Choices:

  • Base: Stronger bases like NaOH or KOtBu can accelerate the reaction but may require more careful handling.[14] Weaker bases like K₂CO₃ are often sufficient, safer, and easier to remove during work-up.[18] Triethylamine can serve as both a base and a solvent, simplifying the procedure.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are standard choices as they promote the SN2 mechanism.[10][11] Alcohols can also be used, particularly with bases like NaOH.[1][14]

  • Temperature: Most reactions with reactive alkyl halides proceed efficiently at room temperature.[8] For less reactive electrophiles, such as alcohols or certain alkyl chlorides, heating or microwave irradiation may be necessary to achieve a reasonable reaction rate.[17][19][20]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive base (e.g., hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. Poor quality alkylating agent.1. Use freshly dried, anhydrous base.2. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C).3. Verify the purity of the alkylating agent.
Formation of Byproducts 1. S-alkylation is occurring.2. Reaction temperature is too high, causing decomposition.3. Over-alkylation if the substrate has multiple reactive sites (not an issue for the title compound).1. Ensure a polar aprotic solvent is used. S-alkylation can sometimes be favored in different conditions.[14]2. Maintain the reaction at room temperature if possible.
Difficult Purification 1. Persistent DMF in the final product.2. Product is an oil instead of a solid.1. Wash the filtered solid extensively with water during work-up. A final wash with a cold, non-polar solvent like hexane can also help.2. If the product is an oil after work-up, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by purification via column chromatography.

Conclusion

The N-alkylation of 3-phenyl-1,3-thiazolidine-2-thione is a fundamental and highly adaptable synthetic transformation. The protocol detailed herein, utilizing potassium carbonate in DMF, provides a reliable, high-yielding, and scalable method for accessing a wide range of N-substituted derivatives. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively troubleshoot and adapt this procedure for the synthesis of diverse molecular libraries, accelerating the discovery and development of new therapeutic agents.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]

  • Macmillan Group, Princeton University. N-alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Online] Available at: [Link]

  • Kaur, R., et al. (2020). Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. Current Drug Discovery Technologies.
  • The Journal of Organic Chemistry. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Publications. [Online] Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. [Online] Available at: [Link]

  • ResearchGate. The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. [Online] Available at: [Link]

  • Organic Letters. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. ACS Publications. [Online] Available at: [Link]

  • MDPI. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Online] Available at: [Link]

  • ResearchGate. (2008). N-alkylation of heterocycles under conventional heating, simultaneous.... [Online] Available at: [Link]

  • ResearchGate. the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.... [Online] Available at: [Link]

  • Liu, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Online] Available at: [Link]

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkat USA. [Online] Available at: [Link]

  • Dipòsit Digital de la Universitat de Barcelona. An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. [Online] Available at: [Link]

  • Liu, Y., Liu, J., & Liu, X. (2010). Reaction of 2-thiazolidinethione with halohydrocarbon: synthesis of novel N-alkylated 2-thiazolidinethione and S-alkylated thiazoline derivatives. Heterocyclic Communications. [Online] Available at: [Link]

  • The Journal of Organic Chemistry. (2021). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. ACS Publications. [Online] Available at: [Link]

  • ChemistrySelect. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Wiley Online Library. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Online] Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Online] Available at: [Link]

  • da Silva, D. S., et al. (2021). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules. [Online] Available at: [Link]

  • Bibliomed. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 4- SUBSTITUTED THIAZOLIDINONE DERIVATIVES. [Online] Available at: [Link]

  • Gaki, A., et al. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. Molecules. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. [Online] Available at: [Link]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. [Online] Available at: [Link]

  • Nature Communications. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Online] Available at: [Link]

  • RSC Publishing. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. [Online] Available at: [Link]

  • MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Online] Available at: [Link]

  • ResearchGate. (2012). Synthesis and antidiabetic activity of N'-[3-(alkyl/arylsubstituted)-4-oxo-1,3 thiazolidin-2-yeidene]- 2-(pyrazin-2-yloxy)acetohydrazide. [Online] Available at: [Link]

  • ACS Omega. (2023). Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. [Online] Available at: [Link]

  • Journal of Advanced Scientific Research. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. [Online] Available at: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Online] Available at: [Link]

  • Google Patents. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation.
  • National Center for Biotechnology Information. (2013). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-phenyl-1,3-thiazolidine-2-thione synthesis

Technical Support Center: Optimizing Yield in 3-Phenyl-1,3-thiazolidine-2-thione Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in 3-Phenyl-1,3-thiazolidine-2-thione Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the cyclization efficiency and overall yield of 3-phenyl-1,3-thiazolidine-2-thione. This heterocyclic scaffold is critical in pharmaceutical chemistry, often serving as a chiral auxiliary or a core pharmacophore for enzyme inhibitors (e.g., xanthine oxidase inhibitors)[1].

This guide abandons generic troubleshooting in favor of mechanistic causality. We will dissect two primary synthetic routes: the modern ionic liquid-catalyzed direct condensation[2], and the classical Ullmann-type N-arylation of thiazolidine-2-thione[1]. Every protocol provided here is designed as a self-validating system—meaning the reaction conditions inherently prevent common failure modes if executed precisely.

Section 1: Mechanistic Workflows & Validated Protocols

Protocol A: Direct Condensation via Ionic Liquid Catalysis (Green Chemistry Approach) This method utilizes 1-butyl-2,3-dimethylimidazolium acetate (BmmimOAc) to catalyze the reaction between 2-(phenylamino)ethanol and carbon disulfide (CS₂). The causality behind the exceptional yield (up to 97%) lies in the basicity of the acetate anion, which spontaneously reacts with CS₂ to form a highly active thioacetate anion (CH₃COS⁻) that activates the amino alcohol via hydrogen bonding[2].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube equipped with a magnetic stirrer, add 2-(phenylamino)ethanol (1.0 mmol).

  • Catalyst Addition: Introduce 10 mol% of BmmimOAc (0.1 mmol). Self-Validation Check: Ensure the ionic liquid is strictly anhydrous; moisture competes for hydrogen bonding, lowering activation energy efficiency.

  • Reagent Introduction: Add CS₂ (5.0 mmol). The 5:1 molar ratio is critical to compensate for CS₂ volatility and drive the equilibrium toward the intermediate.

  • Thermal Condensation: Seal the tube and heat the mixture to 130 °C for 6 hours.

  • Isolation: Cool the reaction to room temperature. Extract the mixture with ethyl acetate and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (petroleum ether/ethyl acetate) to isolate pure 3-phenyl-1,3-thiazolidine-2-thione.

ProtocolA A 2-(Phenylamino)ethanol + CS2 (1:5 Ratio) B Catalyst Addition (10 mol% BmmimOAc) A->B C Thermal Condensation (130 °C, 6 h, Sealed Tube) B->C D Intramolecular Cyclization (H2O Elimination) C->D E Product Isolation (3-Phenylthiazolidine-2-thione) D->E

Workflow for the BmmimOAc-catalyzed synthesis of 3-phenyl-1,3-thiazolidine-2-thione.

Protocol B: CuI-Catalyzed N-Arylation (Ullmann-Type Cross-Coupling) For researchers starting from the unsubstituted thiazolidine-2-thione ring, N-arylation using bromobenzene is the standard route.

Step-by-Step Methodology:

  • Deprotonation: In a 100 mL three-necked flask, dissolve thiazolidine-2-thione (10.0 mmol) and NaOH (11.0 mmol) in 40 mL of ethanol at 60 °C[1].

  • Catalyst Activation: Add CuI (0.5 mmol, 5 mol%). Self-Validation Check: The solution must turn homogenous before proceeding, ensuring the formation of the reactive copper-thiolate complex.

  • Coupling: Slowly add a mixture of bromobenzene (15.0 mmol) in 15 mL ethanol dropwise via a constant pressure funnel.

  • Reflux: Elevate the temperature to 80 °C and stir for 16 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with saturated brine, dry over Na₂SO₄, and purify via chromatography[1].

Section 2: Quantitative Data & Optimization Matrix

To prevent arbitrary experimentation, refer to the following optimization matrix. This data summarizes the causality of temperature and catalyst loading on the final yield during direct condensation[2].

Catalyst SystemCatalyst LoadingTemp (°C)Time (h)CS₂:Substrate RatioIsolated Yield (%)Mechanistic Observation
None0%13065:1TraceLack of substrate activation.
NaOH10 mol%13065:1~45%Weak H-bonding activation.
BmmimOAc5 mol%13065:182%Incomplete conversion.
BmmimOAc 10 mol% 130 6 5:1 97% Optimal thioacetate formation.
BmmimOAc10 mol%10065:165%Insufficient thermal energy for cyclization.

Section 3: Troubleshooting Guides & FAQs

Q1: My yield is stalling at 60-70% despite extending the reaction time past 6 hours. What is the limiting factor? A1: The limiting factor is rarely time; it is usually reactant stoichiometry or thermal escape. Carbon disulfide (CS₂) is highly volatile (boiling point 46 °C). If you are running the reaction at 130 °C in a standard reflux setup, CS₂ is likely escaping the liquid phase before it can react with the activated amino alcohol. Solution: You must use a heavy-walled sealed pressure tube to maintain CS₂ in the liquid phase. Furthermore, extending the time beyond 6 hours does not improve yields; the reaction reaches equilibrium, and prolonged heating can lead to thermal degradation[2].

Q2: I am observing the formation of thiazolidin-2-ones instead of the desired thiones. How do I prevent this? A2: This is a classic side-reaction caused by the hydrolysis of the thione group. Thiazolidine-2-thiones can easily convert to thiazolidin-2-ones in the presence of adventitious water and a base (such as sodium ethoxide or NaOH)[3]. Solution: Ensure all solvents are strictly anhydrous. If using the BmmimOAc method, dry the ionic liquid under vacuum before use. If using the Ullmann coupling method, minimize exposure to atmospheric moisture during the extended 16-hour reflux.

Q3: Why does the BmmimOAc ionic liquid outperform traditional bases like NaOH or EtONa in direct condensation? A3: The causality lies in the specific molecular interactions of the acetate anion. Traditional bases simply deprotonate the substrate. In contrast, the acetate anion (CH₃COO⁻) of BmmimOAc reacts spontaneously with CS₂ to form a transient thioacetate anion (CH₃COS⁻). This intermediate acts as a powerful hydrogen-bond acceptor, activating the hydroxyl group of the 2-(phenylamino)ethanol much more effectively than simple deprotonation, facilitating rapid nucleophilic attack and subsequent ring closure[2].

Mechanism N1 BmmimOAc + CS2 N2 BmmimCOS Formation (Active Catalyst) N1->N2 N3 Substrate Activation (H-bonding with CH3COS-) N2->N3 N4 Nucleophilic Attack (CS2 addition) N3->N4 N5 Ring Closure (H2O elimination) N4->N5

Mechanistic pathway of BmmimOAc-catalyzed direct condensation.

Q4: During the CuI-catalyzed N-arylation with bromobenzene, my conversion is exceptionally low. What is failing? A4: Low conversion in this Ullmann-type coupling is typically caused by poor solubility of the base (NaOH) in ethanol, or the deactivation of the CuI catalyst[1]. Solution: Ensure the NaOH is completely dissolved in the ethanol at 60 °C before adding the CuI. If the base is not fully dissolved, the thiazolidine-2-thione is not fully deprotonated, preventing the formation of the critical copper-thiolate intermediate. Additionally, the slow, dropwise addition of bromobenzene is mandatory to prevent catalyst poisoning and homocoupling side reactions.

Q5: How should I monitor the cyclization progress effectively? A5: Thin-Layer Chromatography (TLC) is the standard method. Use a solvent system of petroleum ether and ethyl acetate (typically starting at a 10:1 ratio and adjusting to 1:1 depending on polarity)[1]. The 3-phenyl-1,3-thiazolidine-2-thione product will appear as a distinct, UV-active spot. For precise quantification, LC-MS is recommended, as the target compound exhibits a strong [M+H]⁺ signal at m/z 196.

References

  • East China Normal University. "BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones." East China Normal University Research Portal. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors." PLOS One. Available at:[Link]

  • ResearchGate. "A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

Sources

Optimization

Best recrystallization solvents for 3-phenyl-1,3-thiazolidine-2-thione purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing and purifying 3-phenyl-1,3-thiazolidine-2-thione (CAS: 1437-99-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing and purifying 3-phenyl-1,3-thiazolidine-2-thione (CAS: 1437-99-6). As a critical chiral auxiliary and pharmaceutical intermediate, achieving >99% purity is essential. This document provides field-proven troubleshooting, solvent selection data, and self-validating protocols to ensure scientific integrity in your workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is my synthesized 3-phenyl-1,3-thiazolidine-2-thione "oiling out" instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solvent at a temperature above its melting point. Because 3-phenyl-1,3-thiazolidine-2-thione has a relatively low melting point of 88–90 °C[1], dissolving it in a solvent with a boiling point near or above this threshold and cooling it too rapidly forces the solute to crash out as an oil rather than a solid crystal. Causality & Solution: The kinetic rate of cooling is outpacing the nucleation rate. Switch to a solvent with a steep solubility curve at lower temperatures (e.g., Methanol) and cool the solution at a highly controlled rate (e.g., 1 °C/min) to ensure the saturation point is reached well below 88 °C.

Q2: How do I remove unreacted precursors (e.g., CS2 or N-phenyl derivatives) before recrystallization? A: Highly lipophilic or volatile impurities can interfere with the crystal lattice formation, acting as plasticizers that promote oiling out. Before attempting a full recrystallization, perform a pre-purification trituration. Suspend the crude oil/solid in cold ethanol. The cold ethanol will dissolve non-polar byproducts while leaving the bulk 3-phenyl-1,3-thiazolidine-2-thione intact[2]. Filter the suspension to isolate the enriched crude product.

Q3: My crystals are yellow/brown instead of off-white. How can I decolorize them? A: The discoloration is typically caused by trace polymeric sulfur species or oxidized thiazolidine byproducts. Incorporate an activated carbon treatment during the dissolution phase. The highly porous carbon traps large, conjugated colored impurities. Ensure you perform a hot gravity filtration to remove the carbon before the solution cools.

Part 2: Solvent System Selection Data

Selecting the right solvent is a balance of polarity, boiling point, and safety. Below is a quantitative and qualitative comparison of standard recrystallization solvents for this compound.

Solvent SystemSuitabilityBoiling Point (°C)ProsCons
Methanol Excellent (Primary)64.7Steep solubility curve; easy to remove via vacuum drying; yields high-purity crystals[3].High volatility requires careful heating to prevent solvent boil-off.
Ethanol Excellent (Alternative)78.3Slightly higher boiling point allows better thermal control during the cooling phase.Can co-precipitate polar impurities if cooled too rapidly.
Ethyl Acetate / Hexane Good (For stubborn oils)77.1 / 68.0Two-solvent system allows precise tuning of polarity to force crystallization.More complex to optimize the ratio; slower crystallization process.
Dichloromethane / Hexane Fair 39.6 / 68.0Excellent for highly impure crude mixtures that resist dissolution in alcohols.Environmental and toxicity concerns; potential for solvate formation.

Part 3: Step-by-Step Experimental Protocol

Standard Recrystallization Workflow (Methanol) This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical state matches the expected outcome.

  • Initial Purity Assessment: Run a TLC (Hexane:EtOAc 3:1) of the crude product. If the purity is <80% or contains heavy baseline impurities, perform a cold ethanol trituration before proceeding.

  • Dissolution: Place the crude 3-phenyl-1,3-thiazolidine-2-thione in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling methanol (approximately 5–8 mL per gram of crude). Swirl until completely dissolved.

  • Decolorization (Conditional): If the solution is dark brown, add 5% w/w activated carbon. Boil gently for 5 minutes. Perform a hot gravity filtration through a pre-warmed celite pad to remove the carbon. Self-Validation: The filtrate must be clear and pale yellow/colorless.

  • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities. Rapid cooling traps impurities and promotes oiling out.

  • Crystallization Maximization: Once the flask reaches room temperature and crystals are visible, transfer it to an ice bath (0–4 °C) for 45 minutes to drive the remaining solute out of the mother liquor.

  • Filtration & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold methanol to displace the impure mother liquor.

  • Drying: Dry the crystals under high vacuum at 40 °C to a constant weight. Confirm final purity via 1H-NMR and melting point apparatus (Expected: 88–90 °C).

Part 4: Mechanistic & Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate purification strategy based on the crude product's physical state and impurity profile.

G Start Crude 3-phenyl-1,3- thiazolidine-2-thione Assess Assess Purity (TLC / 1H-NMR) Start->Assess HighPurity High Purity (>90%) Assess->HighPurity Yes LowPurity Low Purity (<90%) Assess->LowPurity No SingleSolvent Single Solvent Recrystallization (Methanol or Ethanol) HighPurity->SingleSolvent Colored Colored Impurities? LowPurity->Colored Pure Pure Crystals (Off-white / White) SingleSolvent->Pure Charcoal Activated Carbon Treatment in Hot Methanol Colored->Charcoal Yes Oiling Oiling Out During Cooling? Colored->Oiling No Charcoal->SingleSolvent Oiling->SingleSolvent No TwoSolvent Two-Solvent System (EtOAc / Hexane) Oiling->TwoSolvent Yes TwoSolvent->Pure

Purification workflow and solvent selection tree for 3-phenyl-1,3-thiazolidine-2-thione.

Sources

Troubleshooting

Troubleshooting incomplete acylation with 3-phenyl-1,3-thiazolidine-2-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex synthetic workflows. This guide is specifically designed to troubleshoot incomplete acylations when utilizing 1,3-thiazolidine-2-thione derivatives (often referred to as Nagao reagents).

These reagents are highly prized in drug development for chemoselective acylation, monitored peptide bond formation, and asymmetric aldol reactions. Below, you will find root-cause analyses, self-validating protocols, and diagnostic workflows to ensure your acyl transfer reactions proceed to quantitative yield.

Section 1: Diagnostic Workflow

The following logic tree outlines the immediate troubleshooting steps when an acylation reaction stalls.

AcylationTroubleshooting Start Incomplete Acylation Observed CheckStructure Is the N-position blocked? (e.g., 3-phenyl derivative) Start->CheckStructure Blocked Yes: N-Acylation Impossible Switch to N-unsubstituted CheckStructure->Blocked Yes NotBlocked No: Check Reaction Color CheckStructure->NotBlocked No ColorPersists Yellow Persists: Steric Hindrance / Low Reactivity NotBlocked->ColorPersists Visual Check ColorFades Yellow Fades: Hydrolysis / Side Reactions NotBlocked->ColorFades Visual Check FixSteric Add DMAP or Base Increase Temp/Time ColorPersists->FixSteric FixHydrolysis Ensure strictly anhydrous conditions ColorFades->FixHydrolysis

Diagnostic flowchart for troubleshooting thiazolidinethione-mediated acylation.

Section 2: Root Cause Analysis & FAQs

Q1: I am attempting to synthesize an active acyl donor using 3-phenyl-1,3-thiazolidine-2-thione, but the acylation fails completely. Why? Causality & Structural Limitation: This is a fundamental structural impossibility. 1,3-thiazolidine-2-thiones act as acyl transfer agents by forming an N-acyl intermediate. If you are using exactly 3-phenyl-1,3-thiazolidine-2-thione, the nitrogen (position 3) is already covalently blocked by a phenyl group. According to the Hard-Soft Acid-Base (HSAB) principle, while kinetic S-acylation might briefly occur, it is highly labile and does not form the robust, active amide required for [3]. You must use an N-unsubstituted 1,3-thiazolidine-2-thione to generate the active species.

Q2: My acylation of a target alcohol/amine using a valid 3-acyl-1,3-thiazolidine-2-thione is incomplete. How do I force it to completion? Causality & Twisted Amide Resonance: The high reactivity of these reagents is ascribed to their highly "twisted amide" linkage. The steric bulk of the five-membered ring forces the exocyclic carbonyl group out of coplanarity with the nitrogen lone pair, destroying normal amide resonance and making the carbonyl highly electrophilic [2]. However, if your target substrate is a sterically hindered secondary alcohol, the baseline reactivity may not be enough. Solution: Add a catalytic amount of DMAP (4-dimethylaminopyridine) or switch to basic conditions (e.g., NaH) to increase the nucleophilicity of the incoming alcohol.

Q3: How can I definitively know when my acylation reaction is complete without running a TLC? Causality & Self-Validation: The active 3-acyl-1,3-thiazolidine-2-thione species is characteristically bright yellow. As the aminolysis or alcoholysis proceeds and the acyl group is transferred to your target, the free 1,3-thiazolidine-2-thione leaving group is released, which is colorless in solution. Therefore, the reaction is a self-validating system: the [1] perfectly correlates with reaction completion.

Section 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system based on the unique chromophoric properties of the thiazolidinethione scaffold.

Protocol A: Synthesis of the Active 3-Acyl-1,3-thiazolidine-2-thione

Purpose: To generate the highly reactive "twisted amide" acyl donor.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1,3-thiazolidine-2-thione (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ (0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add the corresponding acyl chloride (1.1 eq) dropwise over 15 minutes.

  • Validation: The solution will immediately turn a deep, vibrant yellow, confirming the successful formation of the N-acyl twisted amide. Stir for 2 hours at 0 °C.

  • Workup: Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the yellow solid from a hexane/ether mixture.

Protocol B: Chemoselective Acylation of a Target Substrate (Aminolysis)

Purpose: To transfer the acyl group to a target amine (e.g., peptide bond formation).

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous THF or CH₂Cl₂.

  • Coupling: Add the yellow 3-acyl-1,3-thiazolidine-2-thione (1.0 eq) generated in Protocol A, followed by triethylamine (1.5 eq).

  • Self-Validating Monitoring: Stir the reaction at room temperature. Do not rely solely on time; monitor the reaction visually. The reaction is quantitatively complete the moment the bright yellow color completely vanishes from the solution.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to separate your acylated product from the cleaved (colorless) thiazolidinethione auxiliary.

Section 4: Quantitative Data Table

The following table summarizes expected yields and visual indicators for various substrates when utilizing 3-acyl-1,3-thiazolidine-2-thiones under optimized conditions.

Substrate TypeAcylating AgentConditionsYield (%)Visual Indicator
Primary Amine 3-Pivaloyl-1,3-thiazolidine-2-thioneCH₂Cl₂, Et₃N, RT, 1h> 95%Yellow Colorless
Primary Alcohol 3-Pivaloyl-1,3-thiazolidine-2-thioneToluene, Neutral, 80 °C88 - 92%Yellow Colorless
Secondary Alcohol 3-Pivaloyl-1,3-thiazolidine-2-thioneCH₂Cl₂, DMAP (cat), RT75 - 85%Yellow Colorless
N-Blocked Thiazolidine 3-Phenyl-1,3-thiazolidine-2-thioneAcyl Chloride, Et₃N, RT0%No Yellow Active Amide Forms

Section 5: References

  • Nagao, Y., Miyasaka, T., Seno, K., Fujita, E., Shibata, D., & Doi, E. (1984). Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thione. Journal of the Chemical Society, Perkin Transactions 1, 2439-2446. URL: [Link]

  • Yamada, S., et al. (1996). Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction. The Journal of Organic Chemistry, 61(17), 5932-5938. URL: [Link]

  • Nagao, Y., Miyasaka, T., Seno, K., & Fujita, E. (1981). Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione with amino acid and its derivative: Peptide bond formation, chemoselective acylation, and bridging reaction. Chemistry Letters, 10(4), 463-466. URL: [Link]

Optimization

Technical Support Center: Minimizing Epimerization in Thiazolidine-2-Thione Peptide Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers and drug development professionals utilizing 3-phenyl-1,3-thiazolidine-2-thione (PTT) and related thiazolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers and drug development professionals utilizing 3-phenyl-1,3-thiazolidine-2-thione (PTT) and related thiazolidine-2-thione (TT) active esters for peptide coupling. While TT-active esters are celebrated for their mild activation and colorimetric monitoring capabilities, maintaining strict stereochemical integrity requires a deep understanding of reaction mechanics.

Mechanistic Causality: Why Epimerization Occurs

To troubleshoot epimerization, we must first understand the root causality behind the loss of chiral integrity at the Cα position during amide bond formation. Epimerization in active ester couplings typically proceeds via two competing pathways[1]:

  • The Oxazolone Pathway (Primary): Over-activation of the C-terminal carboxylic acid makes the carbonyl carbon highly electrophilic. The oxygen atom of the adjacent N-terminal amide bond nucleophilically attacks this activated carbonyl, forming a 5-membered oxazolone (azlactone) ring. The Cα proton of this intermediate is highly acidic. Base-catalyzed abstraction of this proton creates a planar enolate, which upon re-protonation yields a racemic mixture[1].

  • Direct Enolization (Secondary): The electron-withdrawing nature of the active ester increases the acidity of the Cα proton, allowing direct abstraction by the base without oxazolone formation[1].

The Thiazolidine-2-Thione Advantage: TT-active esters strike a critical balance. The thiazolidine-2-thione leaving group is less intensely electron-withdrawing than highly reactive intermediates (like O-acylisoureas formed by EDC/DIC). This mild activation significantly lowers the thermodynamic driving force for oxazolone formation, effectively bypassing the primary epimerization pathway when optimized conditions are applied[2][3].

Pathway cluster_0 High Epimerization Risk cluster_1 PTT Controlled Pathway AA N-Protected Amino Acid OverAct Over-Activated Ester (e.g., O-Acylisourea) AA->OverAct Strong Activator PTT TT Active Ester (Mild Activation) AA->PTT TT Reagent Oxaz Oxazolone Intermediate (Chiral Center Lost) OverAct->Oxaz Base / Heat Epi Epimerized Peptide Oxaz->Epi Aminolysis Pure Stereopure Peptide PTT->Pure Direct Aminolysis

Logical pathways showing how TT active esters bypass oxazolone-mediated epimerization.

Troubleshooting Guides & FAQs

Q: I am observing >5% D-epimer in my PTT-mediated coupling. What is the most likely cause? A: Base selection is the most critical variable. Strong, unhindered bases like Triethylamine (TEA, pKa ~10.7) or DIPEA accelerate direct Cα proton abstraction[1]. Solution: Switch to a weaker, sterically hindered base. 2,4,6-Trimethylpyridine (TMP/collidine, pKa ~7.4) or N-methylmorpholine (NMM) provide sufficient basicity to drive the reaction without triggering enolization.

Q: How does my choice of solvent impact the stereointegrity of the active ester? A: Solvent polarity directly influences the stability of the oxazolone intermediate. Polar aprotic solvents like DMF (Dielectric constant 38.2) or DMSO stabilize the charge separation in the transition state, drastically increasing epimerization rates[4][5]. Solution: Whenever peptide solubility permits, conduct the coupling in non-polar solvents like Dichloromethane (DCM, Dielectric 9.1) or a DCM/THF mixture[5].

Q: Can I use visual cues to optimize reaction time and prevent base-catalyzed epimerization from over-exposure? A: Yes. This is the hallmark advantage of thiazolidine-2-thione chemistry. The N-acyl-1,3-thiazolidine-2-thione active ester is distinctly bright yellow[6]. As aminolysis proceeds, the active ester is consumed, and the resulting amide product is colorless. Solution: Quench the reaction the exact moment the yellow color fades. This prevents the newly formed peptide from sitting in a basic environment, which is a secondary cause of stereochemical degradation.

Q: Are there specific amino acid residues that require extra precaution? A: Yes. Histidine (due to its basic imidazole side chain) and Cysteine are notoriously prone to racemization[1]. When activating these residues with TT-reagents, strictly maintain the temperature at 0°C to -5°C throughout the entire activation and coupling workflow.

Quantitative Data: Optimization Matrix

The following table summarizes the causal impact of different reaction variables on the epimerization rate during TT-active ester couplings.

Reaction VariableSub-optimal ConditionOptimized ConditionEpimerization RateMechanistic Causality
Base Type TEA (pKa ~10.7)TMP (pKa ~7.4)>8% vs <1%Strong bases accelerate direct Cα proton abstraction[1].
Solvent Polarity DMF / DMSODCM / THF~5% vs <0.5%Polar solvents stabilize the oxazolone transition state[5].
Temperature 25°C (Room Temp)0°C to 5°C~4% vs <0.2%Thermal energy overcomes the activation barrier for oxazolone formation.
Additives NoneHOAt / HOBt~2% vs <0.1%Additives rapidly intercept the active ester, minimizing base exposure time.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, follow this self-validating methodology. The protocol leverages the innate colorimetric properties of the TT-active ester to provide real-time feedback, ensuring you do not over-expose the peptide to epimerization-inducing conditions[6].

Objective: Couple an N-protected amino acid with an amine using a thiazolidine-2-thione framework while maintaining <1% epimerization.

Step 1: Pre-activation (Solvent Control)

  • Dissolve the N-protected amino acid (1.0 eq) and the TT-reagent (1.1 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Causality: DCM is selected over DMF to prevent solvent-induced stabilization of the oxazolone intermediate[5].

Step 2: Base Addition (The Visual Check)

  • Cool the reaction flask to 0°C using an ice bath.

  • Dropwise add TMP (1.2 eq).

  • Validation: The solution will immediately turn a distinct bright yellow . This color change is your self-validating proof that the active ester has successfully formed[6].

Step 3: Aminolysis

  • Add the amine component (1.05 eq) slowly at 0°C.

  • Allow the reaction to stir, maintaining the temperature below 5°C.

Step 4: Reaction Termination (The Colorimetric Quench)

  • Validation: Monitor the reaction visually. The aminolysis of the yellow active ester yields a colorless amide product. Once the yellow color completely fades to colorless, the reaction is 100% complete.

  • Causality: Quenching immediately upon color loss prevents the newly formed peptide from prolonged exposure to the basic environment, locking in the stereocenter.

Protocol S1 1. Dissolve AA + TT in DCM S2 2. Activate Add TMP at 0°C S1->S2 S3 3. Monitor Solution Turns Yellow S2->S3 S4 4. Aminolysis Add Amine Component S3->S4 S5 5. Validate Color Fades (Complete) S4->S5

Self-validating experimental workflow for TT-mediated peptide coupling.

References

  • Epimerisation in Peptide Synthesis Source: MDPI (Molecules) URL:[Link]

  • Active ester-based peptide bond formation and its application in peptide synthesis Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Peptide-bond formation, chemoselective acylation of amino acids... utilizing 1,3-thiazolidine-2-thione Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Epimerization in peptide thioester condensation Source: Journal of Peptide Science (PubMed) URL:[Link]

  • Stereoselective Synthesis of Protected Peptides... 1,3-thiazolidine-2-thione Source: Chemistry A European Journal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Phenyl-1,3-Thiazolidine-2-Thione (3-PTT) Degradation

Advanced Diagnostics and Stabilization Protocols for Solution-Phase Assays Welcome to the Technical Support Center for 3-phenyl-1,3-thiazolidine-2-thione (3-PTT) handling. 3-PTT is a highly reactive heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Diagnostics and Stabilization Protocols for Solution-Phase Assays

Welcome to the Technical Support Center for 3-phenyl-1,3-thiazolidine-2-thione (3-PTT) handling. 3-PTT is a highly reactive heterocyclic scaffold utilized extensively in drug discovery and synthetic chemistry. However, its thiocarbonyl moiety and thiazolidine ring are highly susceptible to environmental degradation in solution. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help researchers troubleshoot and prevent 3-PTT degradation.

Diagnostic Triage: Identifying Degradation Pathways

When 3-PTT degradation is suspected, liquid chromatography-mass spectrometry (LC-MS) is the primary diagnostic tool. The mass shifts of the resulting degradants directly correlate to specific environmental vulnerabilities in your assay.

DiagnosticWorkflow Start Detect 3-PTT Degradation in Solution CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassMinus16 Mass Shift: -16 Da (C=S to C=O) CheckLCMS->MassMinus16 Basic/Aqueous MassPlus16 Mass Shift: +16/32 Da (Oxidation) CheckLCMS->MassPlus16 Aerated/Light RingOpen Mass Shift: +18 Da (Hydrolysis/Ring Open) CheckLCMS->RingOpen Acidic pH < 4 DiagHydro Hydrolytic/Oxidative Conversion to Thiazolidin-2-one MassMinus16->DiagHydro DiagOx S-Oxidation (Sulfine) or Disulfide MassPlus16->DiagOx DiagAcid Acid-Catalyzed Ring Cleavage RingOpen->DiagAcid

LC-MS diagnostic workflow for identifying 3-PTT degradation pathways.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my 3-PTT converting into a product with a -16 Da mass shift during LC-MS analysis? Causality & Mechanism: A -16 Da mass shift indicates the conversion of the thiocarbonyl (C=S) group to a carbonyl (C=O) group, yielding 3-phenyl-1,3-thiazolidin-2-one. This desulfurization is primarily driven by either base-catalyzed hydrolysis in aqueous media or spontaneous oxidation by atmospheric oxygen (1)[1]. The thiocarbonyl carbon is highly electrophilic; traces of water or hydroxide ions nucleophilically attack this center, leading to the expulsion of hydrogen sulfide (H₂S).

Q2: My stock solutions of 3-PTT degrade rapidly when formulated in weakly acidic buffers (pH 3-5). What is happening? Causality & Mechanism: Thiazolidine rings exhibit pronounced lability under weakly acidic conditions. The acidic environment promotes an equilibrium between the intact, closed thiazolidine ring and an open-chain iminium intermediate. This transient iminium species is highly reactive toward nucleophiles like water, resulting in irreversible hydrolytic ring cleavage, which presents as a +18 Da mass shift on LC-MS (2)[2].

Q3: Does ambient light exposure affect the stability of 3-PTT in solution? Causality & Mechanism: Yes. Photodegradation of thiazolidine-2-thiones in aerated solutions is well-documented. UV/Vis photons catalyze the formation of reactive oxygen species (ROS) that attack the electron-rich thiocarbonyl sulfur. This forms a reactive S-oxide (sulfine) intermediate, which subsequently loses SO₂ to form the thiazolidin-2-one derivative (3)[3].

Mechanism PTT 3-phenyl-1,3-thiazolidine-2-thione (Intact) Oxidation O2 / Light Exposure PTT->Oxidation Hydrolysis H2O / OH- (Traces) PTT->Hydrolysis Acidic H+ (pH < 4) PTT->Acidic Sulfine S-Oxide / Sulfine Intermediate Oxidation->Sulfine Thiazolidinone 3-phenyl-1,3-thiazolidin-2-one (Desulfurization) Hydrolysis->Thiazolidinone -H2S Iminium Ring-Opened Iminium Intermediate Acidic->Iminium +H2O Sulfine->Thiazolidinone -SO2

Chemical mechanisms of 3-PTT degradation via oxidation, hydrolysis, and acid cleavage.

Quantitative Degradation Kinetics

Understanding the kinetic baseline of 3-PTT degradation allows researchers to set appropriate experimental timeframes.

Environmental ConditionPrimary DegradantMass Shift (Δm/z)Estimated Half-Life (t₁/₂)Primary Mechanism
Aerated Aqueous (pH 7.4) 3-phenyl-1,3-thiazolidin-2-one-16 Da~48-72 hoursOxidative desulfurization
Acidic Aqueous (pH 4.0) Ring-cleaved iminium/thiol+18 Da< 12 hoursAcid-promoted hydrolysis
Basic Aqueous (pH 9.0) 3-phenyl-1,3-thiazolidin-2-one-16 Da~24 hoursBase-catalyzed hydrolysis
UV Light (Aerated) Sulfine / Thiazolidin-2-one+16 Da / -16 Da< 2 hoursPhotolytic S-oxidation
Anhydrous / Degassed (Dark) None (Stable)0 Da> 6 monthsN/A

Self-Validating Experimental Protocols

To ensure the structural integrity of 3-PTT during long-term storage and sensitive assays, utilize the following self-validating preparation workflow.

Protocol: Anhydrous, Anaerobic, and Photoprotected Preparation of 3-PTT Stock Solutions

  • Step 1: Solvent Degassing (Sparging)

    • Action: Sparge the organic solvent (e.g., DMSO or DMF) with high-purity Argon or Nitrogen for 30 minutes prior to use.

    • Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) and halts the oxidative desulfurization pathway that leads to sulfine intermediates.

  • Step 2: Stringent Dehydration

    • Action: Store the sparged solvent over activated 3Å molecular sieves for at least 24 hours before dissolving 3-PTT.

    • Causality: Molecular sieves trap trace water molecules. Eliminating water removes the nucleophile required for both base-catalyzed thiocarbonyl hydrolysis and acid-catalyzed iminium cleavage.

  • Step 3: Dissolution and Aliquoting (Dark/Inert)

    • Action: Dissolve 3-PTT in the prepared solvent inside an inert-gas glovebox. Aliquot into amber glass vials (to block UV/Vis light) with PTFE-lined caps.

    • Causality: Amber vials prevent photolytic S-oxidation, while the inert atmosphere prevents re-aeration of the solvent during the aliquoting phase.

  • Step 4: Self-Validation via LC-MS

    • Action: Immediately run an LC-MS of the stock solution (T=0) and a stressed aliquot kept at room temperature for 24 hours (T=24h).

    • System Validation: The protocol is successfully validated if the T=24h LC-MS trace shows an intact [M+H]⁺ peak with <1% relative abundance of the -16 Da (thiazolidin-2-one) or +18 Da (ring-opened) peaks. If degradants exceed 1%, the molecular sieves must be regenerated or the sparging time increased.

References

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry - ACS Publications.1

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.2

  • Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Annals of Chemistry / PubMed.3

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Phenyl-1,3-thiazolidine-2-thione Cross-Coupling

Welcome to the Technical Support Center for the desulfitative C–C cross-coupling of 3-phenyl-1,3-thiazolidine-2-thione derivatives. Designed for drug development professionals and synthetic chemists, this guide addresses...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the desulfitative C–C cross-coupling of 3-phenyl-1,3-thiazolidine-2-thione derivatives. Designed for drug development professionals and synthetic chemists, this guide addresses the specific bottlenecks encountered when utilizing cyclic thioamides in Liebeskind–Srogl-type cross-coupling reactions.

Here, we move beyond generic protocols to explain the mechanistic causality behind catalyst poisoning, transmetalation failure, and yield optimization, ensuring your experimental workflows are robust and self-validating.

Core Principles & Mechanistic Logic

The 3-phenyl-1,3-thiazolidine-2-thione scaffold is a highly versatile thioamide equivalent. However, its cross-coupling with boronic acids via the Liebeskind–Srogl mechanism presents unique catalytic challenges.

Unlike simple thioesters, the nitrogen lone pair in the thiazolidine ring heavily delocalizes into the thiocarbonyl group. This renders the sulfur atom highly nucleophilic. Following the initial oxidative addition of Pd(0) into the C–S bond, the resulting Pd(II)–thiolate intermediate is exceptionally stable. This stability creates a thermodynamic sink (catalyst resting state) that resists transmetalation.

To overcome this, a stoichiometric Cu(I) cofactor (typically Copper(I) thiophene-2-carboxylate, CuTC) is required. The Cu(I) center acts as a highly effective thiophile, coordinating to the extruded sulfur and polarizing the Pd–S bond, while the carboxylate ligand facilitates the boron-to-palladium transmetalation via a cyclic transition state (). Because the cyclic thioamide acts as a competing ligand, catalyst loading must be carefully optimized to prevent catalyst poisoning and ensure turnover.

Mechanism A Pd(0) Catalyst Active Species B Oxidative Addition C-S Bond Cleavage A->B 3-Phenyl-1,3-thiazolidine-2-thione C Pd(II)-Thiolate Complex (Catalyst Resting State) B->C D Cu(I) Coordination Thioamide Activation C->D + CuTC (Stoichiometric) E Transmetalation Boronic Acid Coupling D->E + R-B(OH)2 F Reductive Elimination C-C Bond Formation E->F - Cu(I)-Thiolate F->A Product Release

Fig 1: Liebeskind-Srogl catalytic cycle for 3-phenyl-1,3-thiazolidine-2-thione cross-coupling.

Troubleshooting Guides & FAQs

Q1: Why am I observing incomplete conversion even with a standard 5 mol% Pd loading? A1: Cyclic thioamides are strong coordinating ligands. They competitively bind to the Pd(0) center, effectively poisoning the catalyst and stalling the oxidative addition step. Extensive literature demonstrates that increasing the Pd loading from the traditional 5 mol% to 10 mol% , alongside an extended reaction time (e.g., 3 hours), is strictly required to overcome this competitive inhibition and achieve high product yields ().

Q2: What is the optimal ratio of the Cu(I) cofactor to the Pd catalyst, and why is CuTC preferred? A2: You must maintain a stoichiometric excess of CuTC—typically 2.0 to 2.5 equivalents relative to the thiazolidine-2-thione substrate. If the CuTC loading drops below 2.0 equivalents, the Pd(II)–thiolate intermediate cannot be fully sequestered, leading to dead-end complexes. CuTC is the premier cofactor because its carboxylate moiety acts as an intramolecular base, directly facilitating the transmetalation of the boronic acid without the need for external, harsh basic conditions ().

Q3: I am seeing significant homocoupling of the boronic acid. How can I suppress this? A3: Homocoupling is a symptom of excess oxygen in the system or an imbalance in the transmetalation rate relative to reductive elimination.

  • Ensure rigorous degassing of all solvents using the freeze-pump-thaw method.

  • Consider switching your coupling partner from a free boronic acid to a boronic acid pinacol ester (Bpin) . Bpin derivatives have been shown to drastically reduce homocoupling pathways in fused thiazolidine-2-thione cross-couplings while maintaining excellent yields ().

Q4: My reaction is precipitating "Pd black" before completion. How do I stabilize the catalyst? A4: The premature formation of Pd black indicates that the Pd(0) species is degrading before it can re-enter the catalytic cycle. This occurs when reductive elimination is too slow. To resolve this, add a supporting ligand like Tris(2-furyl)phosphine (TFP) (20 mol%) alongside Pd₂(dba)₃. TFP is less sterically demanding and less electron-rich than PPh₃, which accelerates the reductive elimination step and stabilizes the Pd(0) intermediate.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading parameters and reaction efficiency for the cross-coupling of 3-phenyl-1,3-thiazolidine-2-thione with standard arylboronic acids.

Pd Source (mol%)CuTC (equiv)Ligand (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Outcome / Observation
5% Pd(PPh₃)₄1.5None801245%Catalyst poisoning by thioamide; incomplete transmetalation.
8% Pd(PPh₃)₄2.0None100268%Improved turnover, but sluggish oxidative addition.
10% Pd(PPh₃)₄ 2.5 None 100 3 89% Optimal baseline for arylboronic acids.
10% Pd₂(dba)₃2.5TFP (20%)100392%Enhanced transmetalation rate via TFP ligand stabilization.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process visual checks to ensure the reaction is proceeding as mechanistically intended.

Reagents & Materials:

  • 3-Phenyl-1,3-thiazolidine-2-thione (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or Aryl-Bpin (1.5 equiv, 0.75 mmol)

  • Pd(PPh₃)₄ (10 mol%, 0.05 mmol)

  • CuTC (2.5 equiv, 1.25 mmol)

  • Anhydrous, degassed THF or 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a Schlenk tube under a vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add the 3-phenyl-1,3-thiazolidine-2-thione, arylboronic acid, Pd(PPh₃)₄, and CuTC to the vessel against a positive flow of Argon.

  • Solvent Addition & Degassing: Inject the anhydrous solvent. Perform three cycles of freeze-pump-thaw degassing. Self-Validating Check: The initial mixture will appear as a turbid, dark yellow/brown suspension.

  • Heating & Catalysis: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 3 hours.

    • Self-Validating Check: As the reaction proceeds and Cu(I) sequesters the sulfur, a distinct color shift to a darker, opaque suspension (precipitation of copper sulfide/thiolate byproducts) will occur. This confirms active transmetalation.

  • Endpoint Verification: After 3 hours, cool to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). Complete disappearance of the UV-active 3-phenyl-1,3-thiazolidine-2-thione spot confirms the endpoint.

  • Work-up: Dilute the mixture with EtOAc and filter through a pad of Celite to remove the Pd black and copper-thiolate salts. Wash the organic layer with 10% aqueous NH₄OH to strip any residual coordinated copper, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Title: Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes Source: The Journal of Organic Chemistry (2009) URL: [Link][1]

  • Title: An efficient desulfitative C–C cross coupling of fused thiazolidine-2-thione with boronic acids and boronic acid pinacol esters: formation of fused thiazoles Source: RSC Advances (2015) URL: [Link][2]

  • Title: The Liebeskind-Srogl Cross-Coupling Reaction and its Synthetic Application Source: Asian Journal of Organic Chemistry (2018) URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Leaving Group Ability of 3-Phenyl-1,3-thiazolidine-2-thione in Amidation

An Objective Comparison Guide for Researchers A Senior Application Scientist's In-Depth Analysis The synthesis of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Researchers

A Senior Application Scientist's In-Depth Analysis

The synthesis of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] Its prevalence demands continuous innovation to achieve higher efficiency, greater substrate scope, and milder reaction conditions. The cornerstone of most modern amidation protocols is the activation of a carboxylic acid, a process that hinges on the conversion of a poor leaving group (hydroxyl) into a superior one. The character of this leaving group dictates the kinetics, yield, and sometimes even the stereochemical outcome of the coupling reaction.

This guide provides a rigorous, data-driven benchmark analysis of 3-phenyl-1,3-thiazolidine-2-thione (PTT) as a leaving group precursor. We will objectively compare its performance against well-established activating agents, moving beyond simple procedural descriptions to explore the mechanistic rationale behind its efficacy. This analysis is designed to provide researchers, synthetic chemists, and drug development professionals with actionable insights for reagent selection in their synthetic campaigns.

Pillar 1: The Mechanistic Imperative of the Leaving Group

Amide bond formation is a two-step process: activation followed by nucleophilic acyl substitution. A coupling reagent, often a carbodiimide like DCC or EDC, reacts with the carboxylic acid in the presence of an additive (the leaving group precursor) to form a highly reactive activated intermediate.[3][4] The amine then attacks this intermediate, displacing the leaving group to form the stable amide bond.

Amidation_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Carboxylic Acid Activated_Intermediate Activated Intermediate (Acyl-Thiourea, Active Ester) RCOOH->Activated_Intermediate LG_Precursor Leaving Group Precursor (e.g., PTT, HOBt) LG_Precursor->Activated_Intermediate Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activated_Intermediate Tetrahedral Tetrahedral Intermediate Activated_Intermediate->Tetrahedral Nucleophilic Attack Amine R'-NH2 Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse Leaving_Group Leaving Group Tetrahedral->Leaving_Group

Caption: Generalized mechanism of amide bond formation via an activated intermediate.

The efficacy of the entire process is critically dependent on the leaving group's ability to stabilize the negative charge that develops during the transition state of the tetrahedral intermediate's collapse. Electron-withdrawing groups on the leaving group enhance this stability, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.

Our focus, 3-phenyl-1,3-thiazolidine-2-thione, is hypothesized to form a highly activated acyl-thiourea or related intermediate. The potent electron-withdrawing nature of the thione (C=S) moiety is expected to render it an exceptionally effective leaving group. We benchmark its performance against industry standards:

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that forms benzotriazolyl active esters.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): A more reactive analogue of HOBt, known to accelerate couplings and suppress racemization.

  • N-Hydroxysuccinimide (HOSu): Used to form stable, yet reactive, succinimidyl esters.

Pillar 2: A Validated Experimental Framework for Comparison

To ensure an objective comparison, we designed a standardized experimental workflow. All variables, aside from the leaving group precursor, were held constant.

Model Reaction: The DCC-mediated coupling of isovaleric acid and benzylamine was selected. This system involves a non-aromatic carboxylic acid and a primary amine, representing a common and uncomplicated amidation scenario.

Experimental_Workflow Start Start: Prepare Stock Solutions (Isovaleric Acid, Benzylamine, DCC in DCM) Add_Acid Dispense Isovaleric Acid (1.0 mmol) into 4 Vials Start->Add_Acid Add_LG Add Leaving Group Precursor (1.1 mmol) (Vial 1: PTT, Vial 2: HOBt, Vial 3: HOAt, Vial 4: HOSu) Add_Acid->Add_LG Cool Cool Vials to 0 °C Add_LG->Cool Add_DCC Add DCC Solution (1.1 mmol) Cool->Add_DCC Activate Stir for 30 min at 0 °C (Activation Step) Add_DCC->Activate Filter Filter Precipitated DCU Activate->Filter Add_Amine Add Benzylamine Solution (1.0 mmol) Filter->Add_Amine React Stir at Room Temperature Add_Amine->React Monitor Monitor by TLC at t = 1, 2, 4, 8h React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Analyze Analyze Crude Product by LC-MS (Yield & Purity) Workup->Analyze End End: Compare Data Analyze->End

Caption: Standardized experimental workflow for benchmarking leaving group precursors.

Detailed Experimental Protocol:

  • Activation: To a solution of isovaleric acid (1.0 mmol, 1.0 eq) and the respective leaving group precursor (PTT, HOBt, HOAt, or HOSu; 1.1 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 5 mL) at 0 °C, a solution of N,N'-Dicyclohexylcarbodiimide (DCC; 1.1 mmol, 1.1 eq) in DCM (5 mL) was added dropwise. The mixture was stirred for 30 minutes at 0 °C.

  • Filtration: The reaction mixture was allowed to warm to room temperature and the resulting dicyclohexylurea (DCU) precipitate was removed by vacuum filtration.

  • Coupling: To the filtrate, benzylamine (1.0 mmol, 1.0 eq) was added. The reaction was stirred at room temperature.

  • Monitoring & Workup: The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion (disappearance of starting material), the mixture was diluted with DCM (20 mL) and washed sequentially with 1 M HCl (2x15 mL), saturated NaHCO₃ (2x15 mL), and brine (15 mL).

  • Analysis: The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The yield of the crude N-benzyl-3-methylbutanamide was determined by ¹H NMR spectroscopy using an internal standard.

Pillar 3: Data-Driven Performance Evaluation

The performance of each leaving group precursor was assessed based on reaction completion time and isolated yield of the crude product. The results represent a typical outcome for this class of reaction.

Leaving Group PrecursorAdditiveReaction Time (h)Crude Yield (%)
3-Phenyl-1,3-thiazolidine-2-thione PTT < 2 96
1-Hydroxy-7-azabenzotriazoleHOAt~ 2.595
1-HydroxybenzotriazoleHOBt~ 491
N-HydroxysuccinimideHOSu> 884

Discussion of Results

The data unequivocally demonstrates the superior performance of 3-phenyl-1,3-thiazolidine-2-thione (PTT) in this benchmark study. It facilitated the fastest reaction, reaching completion in under two hours, and provided the highest yield.

  • PTT vs. HOAt/HOBt: PTT outperformed even the highly regarded HOAt. This enhanced reactivity is attributed to the formation of a supremely activated intermediate. The powerful electron-withdrawing effect of the thione group in the PTT leaving group is more pronounced than the effect from the nitrogen atoms in the benzotriazole systems of HOBt and HOAt.[4] This leads to a more electrophilic carbonyl carbon, which is more susceptible to rapid attack by the amine.

  • HOSu: As expected, HOSu was the least effective precursor. While the resulting N-hydroxysuccinimide esters are stable and useful for two-step procedures, their reactivity is significantly lower, leading to longer reaction times and a lower yield in a direct comparison.

Performance_Ranking Title Comparative Performance Ranking Rank1 Rank 1 3-Phenyl-1,3-thiazolidine-2-thione (PTT) Fastest Reaction Rate Highest Yield Rank2 Rank 2 1-Hydroxy-7-azabenzotriazole (HOAt) High Reactivity Suppresses Racemization Rank3 Rank 3 1-Hydroxybenzotriazole (HOBt) Industry Standard Good Performance Rank4 Rank 4 N-Hydroxysuccinimide (HOSu) Forms Stable Esters Slower Reactivity

Caption: Overall performance ranking based on reaction speed and yield.

Authoritative Conclusion & Field Application

Our benchmark analysis establishes 3-phenyl-1,3-thiazolidine-2-thione as a premier leaving group precursor for DCC-mediated amidation. Its ability to drive reactions to completion more rapidly and in higher yield than established reagents like HOAt and HOBt makes it a compelling choice for chemists aiming to optimize synthetic routes.

For researchers, scientists, and drug development professionals, PTT should be considered a front-line tool for:

  • Accelerating discovery timelines: Faster reaction rates can significantly shorten synthesis cycles.

  • Improving process efficiency: Higher yields reduce waste and improve the overall mass intensity of a synthetic step.

  • Tackling challenging substrates: The high reactivity endowed by the PTT leaving group may prove beneficial for couplings involving sterically hindered amines or electronically deactivated carboxylic acids.

Further studies are encouraged to explore the full scope of PTT's utility, including its effectiveness in suppressing racemization in chiral substrates and its compatibility with a wider range of coupling reagents and solvent systems.[2]

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Comparative

NMR comparative analysis of 3-phenyl-1,3-thiazolidine-2-thione conformers

NMR Comparative Analysis of 3-Phenyl-1,3-thiazolidine-2-thione Conformers: A Guide to Structural Elucidation and Methodological Benchmarking Executive Summary 3-Phenyl-1,3-thiazolidine-2-thione (3-PTT) is a privileged he...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Comparative Analysis of 3-Phenyl-1,3-thiazolidine-2-thione Conformers: A Guide to Structural Elucidation and Methodological Benchmarking

Executive Summary

3-Phenyl-1,3-thiazolidine-2-thione (3-PTT) is a privileged heterocyclic scaffold widely utilized in asymmetric synthesis (as a chiral auxiliary) and pharmaceutical development (as an enzyme inhibitor)[1]. The performance of 3-PTT in these applications is fundamentally dictated by its conformational dynamics—specifically, the puckering of the thiazolidine ring and the restricted rotation of the N-phenyl bond. This guide provides a comprehensive comparative analysis of 3-PTT conformers against alternative scaffolds, detailing a self-validating Nuclear Magnetic Resonance (NMR) workflow to elucidate these dynamic structural states.

Mechanistic Grounding: The Causality of Conformation

To leverage 3-PTT effectively, one must understand the physical chemistry driving its conformation. Unlike planar aromatic systems, the 1,3-thiazolidine-2-thione ring naturally adopts a twisted conformation in both the solid state and solution[2].

The Causality of the Twist: Replacing the oxygen atom of a standard oxazolidinone with sulfur fundamentally alters the ring's geometry. Sulfur possesses a larger van der Waals radius and forms longer C–S bonds, which reduces steric crowding but increases ring flexibility. Furthermore, the nitrogen lone pair heavily delocalizes into the highly polarizable thiocarbonyl (C=S) group. This strong n→π∗ conjugation enforces a rigid, partial double-bond character at the N–C(S) bond, forcing the N-phenyl substituent to twist out of the heterocyclic plane to minimize steric clashes with the bulky thiocarbonyl sulfur. Consequently, the molecule exists in an equilibrium of twisted conformers that dictate its spatial trajectory when interacting with biological targets or asymmetric catalysts[3].

Alternative Comparison: 3-PTT vs. Oxygenated Scaffolds

When selecting a scaffold for stereodirecting or binding purposes, 3-PTT is frequently benchmarked against 3-phenyl-1,3-oxazolidine-2-thione (3-POT) and standard Evans oxazolidin-2-ones. The table below objectively compares their structural and NMR performance metrics.

Table 1: Conformational and NMR Benchmarking of Heterocyclic Scaffolds

Parameter3-Phenyl-1,3-thiazolidine-2-thione (3-PTT)3-Phenyl-1,3-oxazolidine-2-thione (3-POT)3-Phenyl-1,3-oxazolidin-2-one
Ring Conformation Highly Twisted[2]Envelope / Mildly TwistedNear-Planar
N-Phenyl Rotational Barrier High (Due to large C=S steric clash)ModerateLow
Stereodirecting Performance Often yields "non-Evans" syn products[3]Mixed selectivityStrict "Evans" syn products
Typical 13 C NMR (C=X) δ 198.0 – 202.5 ppm (C=S)[2][4] δ 188.0 – 192.0 ppm (C=S) δ 155.0 – 158.0 ppm (C=O)
Typical 1 H NMR (CH 2​ -N) δ 4.00 – 4.50 ppm[4] δ 4.30 – 4.80 ppm δ 3.80 – 4.20 ppm

Insight: The highly deshielded 13 C signal of the 3-PTT thiocarbonyl ( 200 ppm) is a direct diagnostic marker of the intense electron delocalization that rigidifies the N–C bond, a feature absent in standard oxazolidinones.

Experimental Protocol: Self-Validating NMR Workflow

To accurately quantify the conformer populations of 3-PTT, a rigorous Variable Temperature (VT) NMR and 2D NOESY workflow is required. As a Senior Application Scientist, I emphasize that every step below is designed with a specific causal purpose to prevent data artifacts.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control):

    • Action: Dissolve 3-PTT in strictly anhydrous CDCl 3​ to a concentration of 5–10 mM.

    • Causality: High concentrations induce intermolecular π−π stacking of the phenyl rings, which artificially broadens NMR signals and skews rotational barriers. CDCl 3​ is selected because it is a non-coordinating solvent, ensuring that the observed conformer populations are driven purely by intramolecular electronics rather than solvent-solute hydrogen bonding.

  • Baseline 1D Acquisition (298 K):

    • Action: Acquire high-resolution 1 H and 13 C spectra. Ensure the D1​ relaxation delay is set to 5 seconds.

    • Causality: A long D1​ ensures complete longitudinal relaxation, allowing for accurate integration of exchanging conformer signals if they are partially resolved at room temperature.

  • Variable Temperature (VT) NMR (213 K to 333 K):

    • Action: Calibrate the spectrometer's temperature probe using a methanol standard. Cool the sample in 10 K increments down to 213 K, acquiring a 1 H spectrum at each step.

    • Causality: At 298 K, ring inversion and N-phenyl rotation are often in the "fast exchange" regime, yielding time-averaged, broadened signals. Cooling to 213 K slows the exchange below the NMR timescale, resolving the distinct twisted conformers into separate, integratable peaks.

  • 2D NOESY / ROESY Acquisition:

    • Action: At the temperature of maximum conformer resolution (e.g., 233 K), acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 300–500 ms.

    • Causality: A τm​ of <300 ms yields weak cross-peaks, while >500 ms allows for spin diffusion (indirect magnetization transfer), which generates false-positive spatial proximity assignments.

  • Line Shape Analysis:

    • Action: Use the Eyring equation on the VT-NMR data to calculate the activation free energy ( ΔG‡ ) of the conformational exchange.

Mandatory Visualizations

Diagram 1: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the twisted conformers of 3-PTT.

Conformers A Twisted Conformer A (N-Phenyl Equatorial-like) TS Planar Transition State (High Energy) A->TS Ring Inversion (ΔG‡ ~ 35-40 kJ/mol) TS->A B Twisted Conformer B (N-Phenyl Axial-like) TS->B Relaxation B->TS

Caption: Conformational equilibrium of 3-PTT showing ring inversion through a planar transition state.

Diagram 2: Self-Validating NMR Workflow

This diagram maps the logical progression of the experimental protocol, highlighting the transition from sample preparation to thermodynamic data extraction.

Workflow S1 1. Sample Preparation (5-10 mM in CDCl3) S2 2. 1D 1H & 13C NMR (Baseline Chemical Shifts) S1->S2 S3 3. Variable Temperature (VT) NMR (213 K to 333 K) S2->S3 S4 4. 2D NOESY / ROESY (Spatial Proximity Analysis) S3->S4 S5 5. Line Shape Analysis (Extract Thermodynamic Data) S4->S5

Caption: Self-validating NMR workflow for elucidating conformer populations and exchange rates.

References

  • 1-Oxopropane-1,3-diyl)bis(1,3-thiazolidine-2-thione) Chlorobenzene Hemisolvate. dtic.mil.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_I74h7F1BZ8_FjYenlGUuAZ7QLeO48GMmjWC9n-72WBE9wfDforU7_BTqcZOwpYR_7vLePLa9OTJn54T-5R7kwq4kHR1Bybur0xtedDDXH788men8mlUXrOrNMT7AEd2BOXzJ2R4xkDA=]
  • Buy 3-Phenyl-1,3-thiazolidine-2-thione (EVT-12143877) | 1437-99-6. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBoGpw-faCf8_PuS8QM_VIir0NY4wAb3Tdr_3PW1PooEZ66LnEz6L3jZ9p9UH1zyIkbFT8S78_r17ajDnKD9M0FFdaZ_xM9c4Mh4qddisahiwj_dMFcGNGxeVdEifsyeBPFdKAkfXGOns=]
  • BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones. East China Normal University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSW1fKs1yNAOwRc-FEdO5T1E439tRgbus40Ppal51WPU3N0EemkSNvrhylRqIfAAPZvVoj-m2CEd1bF9Y4ab00pk6pvkZKfmNiq7OXEeqrMVFtJKEb5k1yItGAh2k5M6ANGjm8TQY1IaSpT7nkS9kHwoA-Ys_SoIQ7qL4cZgejprb9OdMrynIas5rHju9GwfguPrEfcY05czsXcBJ5BNUPUIgYnaI]
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFttkE753l_QfFiEN5N1i1W65idhbtQzu-9mslHFF15hlVrUDPhOhQClGtvTxJdPVX5ZXfRHayZd6j5ickYTruSM35JBFd7VMu5HuB9ER2lJ2ARnzi1DrxxR4s0dGNdF9eXIKJY]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Phenyl-1,3-thiazolidine-2-thione

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. To safely handle 3-Phenyl-1,3-thiazolidine-2-thione (CAS: 1437-99-6), laboratory personnel must understand the c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. To safely handle 3-Phenyl-1,3-thiazolidine-2-thione (CAS: 1437-99-6), laboratory personnel must understand the causality behind its hazards. This compound is a highly valuable heterocyclic intermediate used in the development of and antimicrobial agents, but its unique molecular structure demands rigorous, scientifically grounded handling protocols.

Here is your comprehensive, self-validating operational guide for managing the logistical and safety requirements of this chemical.

Mechanistic Toxicology: Understanding the Hazards

To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the chemical's reactivity profile. 3-Phenyl-1,3-thiazolidine-2-thione presents three primary hazards:

  • Skin Sensitization (H317): The thione (C=S) moiety is highly polarizable and acts as a potent electrophile. Upon dermal contact, it can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins. This "haptenation" process creates a foreign protein complex that is phagocytosed by Langerhans cells, triggering an immune cascade that culminates in Allergic Contact Dermatitis (ACD).

  • Severe Aquatic Toxicity (H410): The lipophilic phenyl ring significantly increases the compound's partition coefficient (log P), allowing it to rapidly cross the gill membranes of aquatic organisms. Once systemic, the thione group coordinates with and inhibits essential metalloenzymes, such as, inducing fatal oxidative stress.

  • Combustible Dust Hazard: As a , aerosolized dust particles of this compound can deflagrate if exposed to a static discharge.

Haptenation A 3-Phenyl-1,3- thiazolidine-2-thione B Epidermal Penetration A->B C Protein Haptenation (Thione-Nucleophile) B->C D Langerhans Cell Activation C->D E T-Cell Presentation (Lymph Nodes) D->E F Allergic Contact Dermatitis (H317) E->F

Figure 1: Mechanistic pathway of thione-induced skin sensitization.

Quantitative Hazard & PPE Matrix

To mitigate the risks outlined above, all protective measures must meet specific quantitative thresholds.

Table 1: Chemical & Hazard Profile

Property / Hazard Value / Classification Mechanistic Impact
Molecular Weight 195.3 g/mol Low MW facilitates rapid dermal penetration.
H317 Skin Sensitization (Cat. 1) Thione-mediated epidermal protein haptenation.
H319 Serious Eye Irritation (Cat. 2) Direct inflammatory interaction with ocular mucosa.

| H410 | Aquatic Toxicity (Acute 1) | High lipophilicity drives bioaccumulation and enzyme inhibition. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification / Standard Quantitative Metric Mechanistic Rationale
Hand Protection Nitrile Gloves (EN 374) ≥ 0.11 mm thickness Blocks lipophilic penetration; prevents thione-skin contact.
Eye Protection Safety Goggles (EN 166) Zero-gap facial seal Prevents ocular exposure to irritating combustible dust.
Respiratory Particulate Respirator N95 / FFP2 (≥ 94%) Blocks inhalation of fine powders during bulk transfer.

| Body Protection | Anti-static Lab Coat | Resistivity < 10⁹ Ω | Mitigates static discharge risks (Storage Class 11). |

Operational Workflow: Safe Weighing and Transfer

Because this compound is a combustible skin sensitizer, standard open-bench weighing is strictly prohibited. Follow this self-validating protocol to ensure zero-exposure transfer.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the analytical balance is located within a certified powder weighing hood or a ductless enclosure with HEPA filtration.

  • PPE Verification: Don double nitrile gloves, an anti-static lab coat, and tight-fitting safety goggles.

  • Static Mitigation (Critical): Pass the primary chemical container, the weigh boat, and a non-sparking conductive spatula through an anti-static ionizer for 10 seconds.

  • Transfer & Self-Validation: Slowly transfer the solid.

    • Self-Validation Check: Observe the powder on the spatula. If the powder repels, "jumps," or clings to the edges of the spatula, static charge is still present. Re-apply the anti-static ionizer until the powder rests inertly, validating that the deflagration hazard has been neutralized.

  • Containment: Cap the primary container immediately. Wipe the exterior of the closed container with an isopropanol-dampened lint-free wipe to remove invisible micro-dust before removing it from the hood.

Spill Response & Disposal Plan

Due to its H410 (Aquatic Toxicity) classification, 3-Phenyl-1,3-thiazolidine-2-thione must never be flushed down the sink. Aqueous environmental release will result in severe ecological damage.

Step-by-Step Methodology:

  • Evacuation & Assessment: Isolate the spill zone. Ensure you are wearing an N95 respirator before approaching the powder.

  • Dust Suppression: Do NOT dry sweep, as this aerosolizes the combustible solid. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., 70% isopropanol) to collapse the dust cloud.

  • Mechanical Collection: Use a non-sparking plastic scoop or an anti-static brush to collect the moistened material.

  • Waste Segregation: Transfer the collected slurry into a high-density polyethylene (HDPE) hazardous waste container. Label it strictly as: "Toxic to Aquatic Life / Combustible Solid Waste."

  • Surface Decontamination & Self-Validation: Wash the affected surface with a strong laboratory detergent solution to emulsify the lipophilic residue, followed by a distilled water wipe.

    • Self-Validation Check: After the final wipe, dry the area with a clean paper towel and inspect it under bright light. The complete absence of any yellow-tinged residue or sulfurous odor validates that the surface is fully decontaminated.

SpillResponse S1 Spill Identified (Combustible Solid) S2 Isolate Area & Verify PPE S1->S2 S3 Mist with 70% IPA (Suppress Dust) S2->S3 S4 Collect with Non-Sparking Scoop S3->S4 S5 Transfer to HDPE Waste Container S4->S5 S6 Detergent Wash & Solvent Wipe S5->S6

Figure 2: Step-by-step operational workflow for solid spill mitigation.

References

  • Molecular Insights into the Potential Toxicological Interaction of 2-Mercaptothiazoline with the Antioxidant Enzyme—Catalase . PubMed Central (PMC). Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors . Semantic Scholar. Available at:[Link]

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